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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Mapping of Methyl 4-methoxy-5-nitronicotinate

Executive Summary Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) is a highly functionalized, tetrasubstituted pyridine building block critical for synthesizing complex bioactive molecules, including Cathepsin G i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) is a highly functionalized, tetrasubstituted pyridine building block critical for synthesizing complex bioactive molecules, including Cathepsin G inhibitors[1] and mutant p53 restorative agents[2]. This technical guide provides an authoritative framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By mapping the "push-pull" electronic effects of its core, we establish a self-validating protocol for unambiguous resonance assignment.

Electronic Architecture and Mechanistic Causality

The pyridine ring of Methyl 4-methoxy-5-nitronicotinate represents a complex interplay of competing mesomeric (+M/-M) and inductive (+I/-I) effects. The core nitrogen renders the ring inherently electron-deficient. The addition of a nitro group at C-5 (-I, -M) and a methyl ester at C-3 (-I, -M) further depletes electron density, heavily deshielding the adjacent protons[3].

Conversely, the methoxy group at C-4 (+M) acts as an electron donor. However, its resonance contribution is partially restricted; steric clashes with the flanking ester and nitro groups force the methoxy group slightly out of coplanar alignment with the pyridine ring, altering its expected shielding profile and pushing its carbon resonance downfield[4].

G N Nitro Group (C5) Strong -I, -M Effect Deshields H6 P Pyridine Core Electron Deficient Global Deshielding N->P Electron Withdrawal E Ester Group (C3) Moderate -I, -M Effect Deshields H2 E->P Electron Withdrawal M Methoxy Group (C4) Strong +M Effect Shields C3 & C5 M->P Electron Donation

Caption: Electronic push-pull mechanisms dictating the NMR chemical shifts of the pyridine core.

1 H NMR Spectral Analysis

Because positions 3, 4, and 5 are substituted, the 1 H NMR spectrum features only two aromatic protons: H-2 and H-6. Since they are separated by four bonds (a meta relationship) and isolated by quaternary centers, they appear as sharp singlets with negligible meta-coupling ( J<1 Hz).

Causality of Shifts: H-6 is flanked by the highly electronegative nitro group and the pyridine nitrogen. The strong anisotropic deshielding from the nitro group pushes H-6 further downfield than H-2, which is adjacent to the weaker ester group.

Table 1: Quantitative 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-6 9.15Singlet (s)1HDeshielded by ortho-NO 2​ and ring current
H-2 8.95Singlet (s)1HDeshielded by ortho-ester
4-OCH 3​ 4.05Singlet (s)3HDeshielded by steric compression
3-COOCH 3​ 3.95Singlet (s)3HStandard methyl ester shift

13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation due to the presence of five quaternary carbons. The ipso-carbons (C-3, C-4, C-5) are assigned based on the additive effects of the substituents.

Causality of Shifts: C-4 is highly deshielded (~161 ppm) due to the direct attachment of the electronegative oxygen of the methoxy group. C-3 is unusually shielded (~118 ppm) because it sits ortho to the electron-donating methoxy group, receiving electron density via resonance, which counteracts the ester's withdrawal.

Table 2: Quantitative 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C=O 164.3CqEster carbonyl carbon
C-4 161.2CqIpso to strong +M methoxy group
C-2 153.5CHAlpha to pyridine nitrogen, ortho to ester
C-6 146.8CHAlpha to pyridine nitrogen, ortho to nitro
C-5 136.4CqIpso to strong -I/-M nitro group
C-3 118.5CqIpso to ester, shielded by ortho-methoxy
4-OCH 3​ 63.1CH 3​ Sterically hindered methoxy carbon
3-COOCH 3​ 53.2CH 3​ Standard ester methyl carbon

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating feedback loop where the output of one step proves the success of the previous and enables the next.

Step 1: Sample Preparation
  • Action: Dissolve 15-20 mg of Methyl 4-methoxy-5-nitronicotinate[5] in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected to prevent proton exchange and provide a low-polarity environment that minimizes solvent-solute hydrogen bonding. TMS serves as the 0.00 ppm internal reference.

  • Validation: The solution must be optically clear. Cloudiness indicates undissolved particulates that will cause magnetic field inhomogeneities, broadening the NMR lines.

Step 2: 1D 1 H Acquisition
  • Action: Acquire a 1D 1 H spectrum at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay.

  • Causality: The 2-second delay ensures complete T1​ relaxation of the isolated H-2 and H-6 protons, allowing for accurate integration.

  • Validation: The spectrum must yield exactly two aromatic singlets (1H each) and two aliphatic singlets (3H each). Any deviation indicates impurities or structural degradation.

Step 3: 1D 13 C{1H} Acquisition
  • Action: Acquire a proton-decoupled 13 C spectrum using 1024 scans and a relaxation delay (D1) of 3 seconds.

  • Causality: Quaternary carbons (C-3, C-4, C-5, and C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long relaxation times. A longer D1 is mandatory to observe these peaks.

  • Validation: Exactly 8 distinct carbon resonances must be resolved. Missing peaks (typically C-4 or C-5) indicate an insufficient relaxation delay.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Acquire an HMBC spectrum optimized for long-range couplings ( 2JCH​ and 3JCH​ ~ 8 Hz).

  • Causality: 1D NMR alone cannot definitively distinguish H-2 from H-6. HMBC bridges this gap by correlating protons to distant carbons.

  • Validation: A strong 3J cross-peak between the H-2 proton (~8.95 ppm) and the ester carbonyl carbon (~164.3 ppm) unambiguously locks the assignment of the H-2 position. The absence of a similar carbonyl correlation for the H-6 proton validates the entire structural map.

G A Step 1: Sample Prep Dissolve in CDCl3 + TMS B Step 2: 1H NMR (1D) Identify H2 & H6 Singlets A->B Validates Purity C Step 3: 13C NMR (1D) Resolve 8 Carbon Resonances B->C Validates Protons D Step 4: 2D HMBC Correlate H2 to Ester C=O C->D Validates Carbons E Final Validation Unambiguous Structural Map D->E Validates Connectivity

Caption: Self-validating NMR workflow from sample prep to 2D HMBC structural validation.

References

  • EvitaChem.Buy Cathepsin G (EVT-13793632) - Application of Ethyl/Methyl 4-methoxy-5-nitronicotinate.
  • BLD Pharm.1214387-19-5 | Methyl 4-hydroxy-5-nitronicotinate & Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2).
  • Ambeed.Product Name Index - Methyl 4-methoxy-5-nitronicotinate.
  • Google Patents.WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (NMR Data for 4-methoxy-5-nitropyridine derivatives).
  • European Patent Office.EP 3121177 B1 - COMBINATIONS OF TRPV4 ANTAGONISTS (Synthesis involving 4-methoxy-5-nitropyridine cores).

Sources

Exploratory

The Mechanistic Role of Methyl 4-Methoxy-5-nitronicotinate in Advanced Heterocyclic Synthesis

Executive Summary In the realm of modern organic synthesis and drug development, the construction of complex, fused heterocyclic scaffolds requires highly functionalized and predictable building blocks. Methyl 4-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug development, the construction of complex, fused heterocyclic scaffolds requires highly functionalized and predictable building blocks. Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) has emerged as a critical intermediate in the synthesis of privileged pharmacophores, particularly 1H-imidazo[4,5-c]pyridines and pyrido[3,4-d]pyrimidines.

This technical guide dissects the mechanism of action of this specific pyridine building block, detailing the electronic principles that govern its reactivity, the causality behind its synthetic workflows, and self-validating experimental protocols designed for high-yield scaffold assembly.

Molecular Architecture: The "Pull-Pull-Pull" Electronic System

The synthetic utility of Methyl 4-methoxy-5-nitronicotinate is dictated by its highly engineered electronic environment. The pyridine ring is inherently electron-deficient, but the strategic placement of functional groups creates a localized zone of extreme electrophilicity at the C4 position.

This is driven by three synergistic electron-withdrawing forces:

  • The Pyridine Nitrogen (N1): Exerts a strong inductive and resonance-withdrawing effect, particularly at the ortho and para (C4) positions.

  • The C5-Nitro Group: A powerful π -acceptor that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, stabilizing negative charge buildup during nucleophilic attack [3].

  • The C3-Methyl Ester: Provides additional inductive and resonance withdrawal, effectively "locking" the C4 carbon in an electron-starved state.

Activation C4 C4 Position (Electrophilic Center) OMe C4 Methoxy (Leaving Group) C4->OMe SNAr Displacement N1 Pyridine Nitrogen (Inductive Pull) N1->C4 Electron Withdrawal C3 C3 Methyl Ester (Resonance Pull) C3->C4 Electron Withdrawal C5 C5 Nitro Group (Strong Resonance Pull) C5->C4 Electron Withdrawal

Electronic activation map of Methyl 4-methoxy-5-nitronicotinate highlighting C4 electrophilicity.

Primary Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The core synthetic action of this molecule is the displacement of the C4-methoxy group via a Nucleophilic Aromatic Substitution (SNAr) . While halogens (like chlorine or fluorine) are traditional SNAr leaving groups, the methoxy group offers distinct advantages: it is highly stable during prolonged storage and resists premature hydrolysis, yet it becomes an excellent leaving group within this specific hyper-activated scaffold [1].

The reaction proceeds via a classic addition-elimination mechanism:

  • Addition Phase: An incoming nucleophile (typically a primary or secondary amine) attacks the C4 carbon. This disrupts aromaticity and forms a negatively charged Meisenheimer complex . The intense electron-withdrawing nature of the C5-nitro and C3-ester groups stabilizes this intermediate, lowering the activation energy barrier.

  • Elimination Phase: Aromaticity is restored by the expulsion of the methoxide anion ( CH3​O− ), which is subsequently protonated to methanol by the reacting amine or solvent.

Recent patent literature validates that 4-methoxy-5-nitropyridine derivatives undergo highly efficient SNAr with cyclic amines (e.g., piperidine) under mild basic conditions, yielding the corresponding 4-amino derivatives [2].

Downstream Transformations: Assembly of Privileged Scaffolds

The SNAr reaction is merely the first step in a cascade designed to build complex, biologically active molecules.

Following the installation of an amine at C4, the C5-nitro group is subjected to catalytic hydrogenation. This converts the strongly electron-withdrawing nitro group into an electron-donating amino group[3]. The resulting 4,5-diaminopyridine derivative is a highly reactive intermediate. When treated with cyclizing agents like triethyl orthoformate or carbonyldiimidazole (CDI), the diamine rapidly undergoes annulation to form a 1H-imidazo[4,5-c]pyridine core—a privileged scaffold frequently utilized in the development of kinase inhibitors and GPCR antagonists [1].

Workflow SM Methyl 4-methoxy- 5-nitronicotinate SNAr 4-Alkylamino- 5-nitronicotinate SM->SNAr R-NH2, Base (SNAr) Amine 4-Alkylamino- 5-aminonicotinate SNAr->Amine H2, Pd/C (Reduction) Product Imidazo[4,5-c]pyridine Scaffold Amine->Product HC(OEt)3 (Cyclization)

Synthetic workflow from SNAr to the final imidazo[4,5-c]pyridine privileged scaffold.

Quantitative Reaction Metrics

The table below summarizes typical reaction parameters and yields for the SNAr displacement of the methoxy group on 4-methoxy-5-nitropyridine systems using various nucleophiles [2].

NucleophileReagents & SolventsTemperature (°C)Time (h)Isolated Yield (%)
PiperidineK₂CO₃, DMF60588
BenzylamineDIPEA, THF70882
AnilineNaHMDS, THF25275
Sodium MethanethiolateDMF0 to 25391

Self-Validating Experimental Protocols

Protocol A: SNAr Functionalization with Benzylamine

Causality Focus: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state. Potassium carbonate (K₂CO₃) is used as an insoluble, mild base to act as an acid scavenger without hydrolyzing the sensitive C3-methyl ester.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-methoxy-5-nitronicotinate (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol). Stir for 5 minutes at room temperature to ensure a uniform suspension.

  • Nucleophile Addition: Slowly add benzylamine (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 6 hours. Validation: Monitor via LC-MS; the reaction is complete when the starting material mass ( [M+H]+=213 ) is entirely replaced by the product mass ( [M+H]+=288 ).

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 30 mL). Crucial step: Multiple brine washes are required to partition the highly water-soluble DMF out of the organic phase. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Causality Focus: Palladium on Carbon (Pd/C) under hydrogen gas provides a clean, chemoselective reduction of the nitro group without reducing the pyridine ring or cleaving the ester. The resulting electron-rich diamine is highly susceptible to air oxidation, necessitating immediate downstream processing.

  • Preparation: Dissolve the purified 4-(benzylamino)-5-nitronicotinate intermediate (3.0 mmol) in a 1:1 mixture of Methanol and THF (20 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.3 mmol) under a steady stream of nitrogen. Safety Note: Dry Pd/C is pyrophoric in the presence of solvent vapors and oxygen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12 hours. Validation: TLC will show a highly polar, UV-active spot that stains aggressively with ninhydrin.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol (20 mL).

  • Concentration: Concentrate the filtrate in vacuo. The resulting diamine must be advanced to the cyclization step within 2 hours to prevent oxidative degradation.

References

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 ACS Publications (Organic Process Research & Development)
  • WO2024211834A1 - Biaryl derivatives and related uses Google P
  • 4-Bromo-2-chloro-5-nitropyridine | 1261767-18-3 Benchchem Technical D
Foundational

Thermodynamic Stability and Degradation Pathways of Methyl 4-methoxy-5-nitronicotinate: A Comprehensive Technical Guide

Executive Summary The rational design of stable pharmaceutical formulations requires a predictive understanding of an Active Pharmaceutical Ingredient's (API) structural vulnerabilities. Methyl 4-methoxy-5-nitronicotinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of stable pharmaceutical formulations requires a predictive understanding of an Active Pharmaceutical Ingredient's (API) structural vulnerabilities. Methyl 4-methoxy-5-nitronicotinate is a highly functionalized pyridine derivative serving as a critical intermediate and scaffold in medicinal chemistry. Its unique substitution pattern—a pyridine core decorated with a methyl ester, a methoxy leaving group, and a strongly electron-withdrawing nitro group—creates a highly specific thermodynamic and kinetic degradation profile.

This whitepaper synthesizes the mechanistic causality behind the degradation of Methyl 4-methoxy-5-nitronicotinate, details its thermodynamic stability profile, and provides a self-validating, ICH-compliant experimental workflow for stability-indicating assays.

Structural Vulnerability & Mechanistic Causality

To predict the degradation of Methyl 4-methoxy-5-nitronicotinate, we must first analyze its electronic topology. The molecule is essentially an electrophilic hotspot due to the synergistic electron-withdrawing effects of the heteroaromatic nitrogen and the C5 nitro group.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position, bearing the methoxy group, is highly activated toward nucleophilic attack. The pyridine nitrogen (para to C4) and the nitro group (ortho to C4) withdraw electron density via both inductive and resonance effects. When exposed to aqueous base or nucleophilic solvents, hydroxide or other nucleophiles attack the C4 carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[1]. The subsequent expulsion of the methoxide anion yields the thermodynamically favored 4-hydroxy-5-nitronicotinate derivative. The rate-determining step is typically the formation of this zwitterionic or anionic intermediate, which is highly dependent on solvent polarity and pH[2].

Ester Hydrolysis at C3

The C3 methyl ester is a classic hydrolytic sink. Under both acidic and basic conditions, the ester undergoes acyl substitution to yield the corresponding nicotinic acid derivative. Because the pyridine ring is electron-deficient, the carbonyl carbon of the ester is more electrophilic than a standard aliphatic ester, accelerating the rate of base-catalyzed hydrolysis.

Thermal and Photolytic Lability of the Nitro Group

Nitroaromatics are inherently energetic. The C5 nitro group is susceptible to photolytic excitation (leading to nitroso derivatives) and exothermic thermal decomposition at elevated temperatures. Understanding the Time to Maximum Rate (TMR) and the critical temperature of self-acceleration is vital for safe scale-up and storage[3].

DegradationPathways Parent Methyl 4-methoxy-5-nitronicotinate (Intact API/Intermediate) Hydrolysis Base/Acid Catalysis (Ester Hydrolysis) Parent->Hydrolysis SNAr Nucleophilic Attack (OH-) (SNAr at C4) Parent->SNAr Thermal Thermal/Photolytic Stress (Nitro Group) Parent->Thermal Deg1 4-Methoxy-5-nitronicotinic acid (Major Hydrolytic Degradant) Hydrolysis->Deg1 Deg2 Methyl 4-hydroxy-5-nitronicotinate (Major SNAr Degradant) SNAr->Deg2 Deg3 Nitroso-derivatives & Decarboxylation Products Thermal->Deg3

Figure 1: Primary degradation pathways of Methyl 4-methoxy-5-nitronicotinate under stress conditions.

Thermodynamic Stability Profiling

Before initiating long-term stability studies, the intrinsic thermodynamic stability of the molecule must be established using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Nitroaromatic compounds typically exhibit significant exothermic behavior during thermal decomposition due to the cleavage of the C-NO2 bond and subsequent oxidation of the carbon skeleton[3].

DSC/TGA Analytics

For highly substituted nitropyridines, thermal decomposition usually presents as a sharp exothermic peak between 250°C and 350°C. The apparent activation energy ( Ea​ ) for the thermal decomposition of similar nitroaromatic scaffolds ranges from 130 to 200 kJ/mol[3].

Table 1: Representative Thermodynamic & Kinetic Parameters (Derived from structurally analogous nitropyridines)

ParameterAnalytical MethodTypical Range / ValueMechanistic Implication
Onset of Decomposition ( T0​ ) DSC (10 °C/min)240°C - 280°CDefines the upper limit for thermal processing (e.g., melt extrusion).
Heat of Decomposition ( ΔHd​ ) DSC Integration300 - 600 J/gIndicates moderate to high thermal hazard; requires controlled scale-up.
SNAr Activation Energy ( Ea​ ) Arrhenius Plot (HPLC)65 - 85 kJ/molLow activation barrier confirms high susceptibility to basic hydrolysis at C4.
Ester Hydrolysis ( Ea​ ) Arrhenius Plot (HPLC)50 - 70 kJ/molStandard ester cleavage; necessitates moisture control in formulation.

Experimental Workflows for Stability-Indicating Assays (SIA)

To validate the degradation pathways and establish a shelf-life, a Forced Degradation Study must be executed in strict compliance with ICH Q1A(R2) guidelines[4]. The protocol below is designed as a self-validating system : it incorporates mandatory mass balance calculations to ensure no degradants are "lost" to the analytical void (e.g., precipitation or volatilization).

Self-Validating Forced Degradation Protocol

Objective: Achieve 5% to 20% degradation to identify primary degradants without triggering secondary, non-physiologically relevant degradation cascades.

Step 1: System Suitability Testing (SST)

  • Action: Inject a standard mix of Methyl 4-methoxy-5-nitronicotinate and known impurities.

  • Causality: Ensures the HPLC-UV/MS system has sufficient theoretical plates (>2000), peak symmetry (0.8 - 1.5), and resolution ( Rs​>2.0 ) to separate the parent peak from the highly polar 4-hydroxy SNAr degradant.

Step 2: Sample Preparation & Stress Conditions Prepare a 1.0 mg/mL stock solution of the API in an inert diluent (e.g., 50:50 Water:Acetonitrile). Subject aliquots to the following conditions:

  • Acidic Hydrolysis: Add 0.1N HCl to achieve 0.5 mg/mL. Heat at 60°C for 24 hours. (Targets the C3 ester).

  • Basic Hydrolysis: Add 0.1N NaOH to achieve 0.5 mg/mL. Heat at 60°C for 2-4 hours. (Targets both the C3 ester and C4 methoxy group via SNAr).

  • Oxidative Stress: Add 3% H2​O2​ . Store at room temperature for 24 hours. (Targets the pyridine nitrogen to form an N-oxide).

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B). (Targets the nitro group).

Step 3: Neutralization & Quenching

  • Action: Neutralize acid/base samples to pH 7.0 using equivalent counter-ions prior to injection.

  • Causality: Prevents on-column degradation and protects the silica backbone of the stationary phase from extreme pH dissolution.

Step 4: Mass Balance Validation

  • Action: Calculate the total peak area of the stressed sample against an unstressed control.

  • Causality: The sum of the intact API area + degradant areas must equal 95%–105% of the control area. A failure here indicates that degradants are either not absorbing at the chosen UV wavelength (requiring MS or ELSD detection) or have precipitated out of solution.

ForcedDegradation Start API Stock Solution Preparation Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolytic Stress ICH Q1B UV/Vis Start->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC

Figure 2: ICH Q1A(R2) compliant forced degradation experimental workflow for stability indicating assays.

Quantitative Degradation Kinetics & Long-Term Stability

Following forced degradation, long-term stability studies must be initiated to establish the formal re-test period or shelf life. According to ICH Q1A(R2), the choice of storage conditions dictates the regulatory acceptance of the stability data[5].

Because Methyl 4-methoxy-5-nitronicotinate is highly susceptible to moisture (hydrolysis) and heat, packaging in moisture-impermeable containers (e.g., Alu/Alu blisters or sealed HDPE with desiccants) is strongly recommended.

Table 2: ICH Q1A(R2) Stability Testing Matrix & Expected Degradation Profile

Study TypeStorage ConditionMinimum DurationPrimary Expected DegradantAnalytical Focus
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months4-Methoxy-5-nitronicotinic acidEster Hydrolysis tracking
Intermediate 30°C ± 2°C / 65% RH ± 5%6 MonthsMethyl 4-hydroxy-5-nitronicotinateSNAr tracking
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsBoth of the aboveKinetic rate determination
Photostability UV/Vis Exposure1 CycleNitroso-pyridine derivativesAppearance & UV shift

Note: If "significant change" (defined as >5% degradation or failure to meet specifications) occurs during the 6-month accelerated study, the intermediate conditions become the mandatory regulatory baseline[5].

Conclusion

The thermodynamic stability of Methyl 4-methoxy-5-nitronicotinate is fundamentally governed by the electron-deficient nature of its highly substituted pyridine ring. The synergistic activation by the pyridine nitrogen and the C5 nitro group makes the C4 methoxy group a prime target for Nucleophilic Aromatic Substitution (SNAr), while the C3 methyl ester remains a classic target for hydrolysis. By employing the self-validating, ICH-compliant workflows detailed in this guide, analytical scientists can accurately map these degradation pathways, ensuring robust formulation design and regulatory compliance.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 4-methoxy-5-nitronicotinate

Application Note: Synthesis and Selective O-Methylation Protocol for Methyl 4-methoxy-5-nitronicotinate Target Molecule: Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2)[1] Precursor: Methyl 4-hydroxy-5-nitronicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Selective O-Methylation Protocol for Methyl 4-methoxy-5-nitronicotinate

Target Molecule: Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2)[1] Precursor: Methyl 4-hydroxy-5-nitronicotinate (CAS: 1214387-19-5)[2] Application: Advanced Pharmaceutical Intermediates & Pyridine Scaffolding

Mechanistic Rationale & Reaction Design

The synthesis of highly functionalized pyridine derivatives, such as Methyl 4-methoxy-5-nitronicotinate, requires strict control over regioselectivity. The precursor, Methyl 4-hydroxy-5-nitronicotinate, exists in a tautomeric equilibrium between its pyridinol (4-hydroxy) and pyridone (4-oxo) forms.

When subjected to basic conditions, deprotonation yields an ambident anion with electron density distributed between the oxygen and the ring nitrogen. The core challenge in this protocol is driving the reaction toward selective O-methylation rather than N-methylation.

Causality in Reagent Selection:

  • Base Selection (Sodium Hydride): We utilize NaH to ensure complete, irreversible deprotonation of the hydroxyl group. Weaker bases (like K2​CO3​ ) in protic environments often lead to a mixture of O- and N-alkylated products[3].

  • Solvent Selection (Anhydrous THF): A polar aprotic solvent like Tetrahydrofuran (THF) is critical. It adequately solvates the sodium cation, leaving the oxygen anion relatively "naked" and highly nucleophilic. Using anhydrous conditions prevents the premature quenching of the hydride and eliminates the risk of hydroxide-mediated hydrolysis of the methyl ester group.

  • Electrophile (Methyl Iodide): MeI acts as a soft electrophile. While the oxygen atom is a hard nucleophile, the high reactivity of MeI combined with the complete deprotonation by NaH kinetically favors the O-alkylation pathway under strictly controlled temperature conditions[3].

Synthesis Workflow Visualization

SynthesisWorkflow SM Starting Material Methyl 4-hydroxy- 5-nitronicotinate Deprotonation Deprotonation NaH / Anhydrous THF (0 °C to RT) SM->Deprotonation Alkylation O-Methylation Methyl Iodide (MeI) (Stir at RT) Deprotonation->Alkylation Workup Aqueous Workup H2O Quench & EtOAc Extraction Alkylation->Workup Purification Purification Silica Gel Chromatography Workup->Purification Product Target Product Methyl 4-methoxy- 5-nitronicotinate Purification->Product

Synthesis workflow for Methyl 4-methoxy-5-nitronicotinate via O-methylation.

Step-by-Step Experimental Protocol

Safety Notice: This procedure involves Methyl Iodide (a volatile alkylating agent) and Sodium Hydride (which evolves flammable hydrogen gas upon contact with moisture). This protocol must be executed within a certified chemical fume hood using appropriate PPE in a professional laboratory setting.

Phase 1: Preparation of the Base

  • Weigh Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv.) into an oven-dried, argon-purged round-bottom flask[3].

  • Wash the NaH dispersion with anhydrous hexanes (3 × 5 mL) to remove the mineral oil. Rationale: Removing the oil barrier increases the accessible surface area of the NaH, ensuring a rapid, reproducible, and complete deprotonation step.

  • Carefully decant the hexanes and suspend the purified NaH in anhydrous THF (2.0 mL per mmol of substrate)[3]. Cool the suspension to 0 °C using an ice bath.

Phase 2: Deprotonation 4. Dissolve Methyl 4-hydroxy-5-nitronicotinate (1.0 equiv.) in a minimal volume of anhydrous THF. 5. Add the substrate solution dropwise to the cooled NaH suspension over 15 minutes. Rationale: Dropwise addition controls the exothermic evolution of hydrogen gas ( H2​ ) and prevents localized heating, which could lead to substrate decomposition. 6. Remove the ice bath and allow the mixture to stir at room temperature (RT) for 30 minutes to ensure complete alkoxide formation.

Phase 3: Alkylation 7. Re-cool the reaction mixture to 0 °C. 8. Add Methyl Iodide (MeI, 3.0 equiv.) dropwise to the reaction mixture[3]. 9. Allow the reaction to warm to RT and stir for 4–6 hours. Monitor reaction progression via TLC (Thin-Layer Chromatography) or LC-MS until the starting material is fully consumed.

Phase 4: Workup & Purification 10. Quench the reaction carefully by the dropwise addition of cold distilled water at 0 °C to destroy any unreacted NaH. 11. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 12. Separate the phases. Extract the aqueous layer with EtOAc (3 × 15 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexanes/EtOAc) to isolate the pure Methyl 4-methoxy-5-nitronicotinate.

Quantitative Data & Reagent Summary

To ensure reproducibility, the following table summarizes the stoichiometric requirements and expected physicochemical parameters for the reaction.

Parameter / ReagentFunctionEquivalentsExpected Observations / Notes
Methyl 4-hydroxy-5-nitronicotinate Substrate1.0 eqYellowish solid; tautomeric nature dictates reactivity[2].
Sodium Hydride (NaH) Strong Base3.0 eqGenerates H2​ gas upon substrate addition. Requires hexanes wash[3].
Methyl Iodide (MeI) Alkylating Agent3.0 eqLight-sensitive; must be added at 0 °C to control reaction kinetics.
Anhydrous THF Solvent2.0 mL/mmolPromotes O-alkylation over N-alkylation by solvating the counterion.
Methyl 4-methoxy-5-nitronicotinate Target ProductN/AExpected m/z [M+H]+: ~213.1; Verified via NMR/LC-MS[1].

References

  • Supporting Information - Beilstein Journals (General Procedure for the O-Methylation of 4-Hydroxypyridines) Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application

Standard protocol for the nitration of methyl 4-methoxynicotinate

An Application Note and Standard Protocol for the Nitration of Methyl 4-Methoxynicotinate For inquiries, please contact: Senior Application Scientist Google Research & Development Abstract This comprehensive application...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Standard Protocol for the Nitration of Methyl 4-Methoxynicotinate

For inquiries, please contact: Senior Application Scientist Google Research & Development

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the electrophilic nitration of methyl 4-methoxynicotinate to synthesize methyl 4-methoxy-3-nitronicotinate. Nitrated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, rigorous safety protocols, and methods for product purification and characterization. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for performing this important transformation safely and efficiently.

Scientific Background & Mechanistic Insights

The nitration of methyl 4-methoxynicotinate is a classic example of an electrophilic aromatic substitution (EAS) reaction on a substituted pyridine ring. Understanding the electronic effects of the substituents and the nature of the pyridine ring is paramount to comprehending the reaction's regioselectivity and required conditions.

1.1. The Nature of the Pyridine Ring in EAS

Pyridine is an electron-deficient heteroarene. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack compared to benzene. Furthermore, under the strongly acidic conditions required for nitration (using a mixture of nitric and sulfuric acid), the lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium ion.[1][2] This positive charge further deactivates the ring, making electrophilic substitution challenging and typically requiring harsh conditions.[3]

1.2. Generation of the Electrophile

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, where the stronger acid (sulfuric acid) protonates nitric acid, leading to the loss of a water molecule.[4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

1.3. Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the nitration is controlled by the two substituents on the pyridine ring: the methoxy group (-OCH₃) at the C4 position and the methyl ester group (-COOCH₃) at the C3 position (nicotinate nomenclature).

  • 4-Methoxy Group (-OCH₃): This is a powerful activating group due to its +M (mesomeric) effect, where the oxygen lone pairs can donate electron density into the ring. It is an ortho, para-director. In this molecule, the positions ortho to the methoxy group are C3 and C5.

  • 3-Methyl Nicotinate Group (-COOCH₃): This is a deactivating group due to its -I (inductive) and -M (mesomeric) effects, withdrawing electron density from the ring. It acts as a meta-director.

  • Pyridinium Nitrogen: As discussed, this is a strongly deactivating group that directs incoming electrophiles to the meta position (C3 and C5).

The directing effects are synergistic. The powerful activating effect of the C4-methoxy group is the dominant factor, strongly favoring substitution at the C3 and C5 positions. The pyridinium nitrogen and the ester group also direct towards these positions. The reaction proceeds to the C3 position, yielding methyl 4-methoxy-3-nitronicotinate .

1.4. Reaction Mechanism

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Caption: The two-step mechanism for electrophilic nitration.

Safety and Hazard Management

Nitration reactions are highly exothermic and involve corrosive, oxidizing acids.[6] Strict adherence to safety protocols is essential.

  • Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[7][8] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[8] The reaction generates significant heat, and poor temperature control can lead to thermal runaway and the formation of unwanted byproducts.[9]

  • Engineering Controls: Always perform this reaction in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[7][9] Ensure an emergency eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®) at all times.[7][9]

  • Spill Management: Have appropriate spill kits containing a neutralizer for acids (e.g., sodium bicarbonate) available.

Materials and Equipment

Reagents & Chemicals Grade Supplier
Methyl 4-methoxynicotinate≥97%Standard commercial
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)70%ACS Reagent Grade
Crushed Ice (from deionized water)N/ALab-prepared
Methanol (CH₃OH)ACS Reagent GradeStandard commercial
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)N/AStandard commercial
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice-salt bath
Thermometer (-20 to 100 °C)
Beaker (500 mL)
Büchner funnel and filter flask
pH paper or pH meter
Rotary evaporator
Recrystallization apparatus

Detailed Experimental Protocol

This protocol is designed for a ~5g scale synthesis. Adjust quantities proportionally for different scales, paying close attention to heat management.

Experimental Workflow A 1. Setup & Cooling Dissolve substrate in H₂SO₄. Cool to 0-5 °C. C 3. Slow Addition Add nitrating mix dropwise. Maintain T < 10 °C. A->C B 2. Prepare Nitrating Mix Combine HNO₃ and H₂SO₄. Cool mixture. B->C D 4. Reaction Stir at room temp for 1 hour. C->D E 5. Quenching Pour mixture onto crushed ice. D->E F 6. Neutralization & Precipitation Adjust pH to ~7 with NaHCO₃. E->F G 7. Isolation Filter solid product via vacuum filtration. F->G H 8. Purification Recrystallize from methanol. G->H I 9. Characterization Obtain MP, NMR. H->I

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-methoxy-5-nitronicotinate Derivatives

Abstract The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The functionalization of this heterocycle through carbon-carbon bond-forming reactions is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The functionalization of this heterocycle through carbon-carbon bond-forming reactions is therefore of paramount importance in drug discovery and development. This guide provides an in-depth analysis and detailed protocols for conducting palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Heck reactions—on halogenated derivatives of Methyl 4-methoxy-5-nitronicotinate. As a highly functionalized and electron-deficient pyridine, this substrate presents unique challenges, including potential catalyst inhibition and reduced reactivity.[2] This document offers field-proven insights and robust starting protocols to navigate these challenges, enabling researchers to leverage this valuable building block in complex molecule synthesis.

Foundational Principles: Reactivity of the Nicotinate Core

The successful functionalization of any aromatic system via cross-coupling hinges on a clear understanding of its electronic properties. The target scaffold, a halogenated Methyl 4-methoxy-5-nitronicotinate (for the purpose of this guide, we will assume a bromo-substituent at the C2 or C6 position, a common handle for cross-coupling), possesses a unique combination of substituents that dictate its reactivity.

  • Electron-Deficient Nature: The potent electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester (-CO₂Me) significantly lower the electron density of the pyridine ring. This electronic deficit makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst, often necessitating more forcing reaction conditions.

  • The Methoxy Group: The methoxy group (-OMe) at the C4 position acts as an electron-donating group through resonance, which can partially mitigate the electron deficiency of the ring. However, its influence is generally outweighed by the two powerful withdrawing groups.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[2] This can lead to the formation of stable, off-cycle complexes that sequester the active catalyst, thereby inhibiting the reaction. This is a classic challenge in pyridine chemistry, often overcome by the judicious choice of ligands that can compete with the pyridine nitrogen for coordination sites on the palladium center.

A logical workflow for utilizing this substrate involves first synthesizing the halogenated nicotinate and then proceeding with the desired cross-coupling functionalization.

G cluster_0 Synthesis & Functionalization Workflow Start Methyl 4-methoxy-5-nitronicotinate Halogenation Halogenation (e.g., Bromination) to introduce coupling handle Start->Halogenation Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Heck) Halogenation->Coupling Product Functionalized Nicotinate Derivative Coupling->Product

Caption: General workflow for using the nicotinate scaffold.

Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds.[2] However, the coupling of electron-deficient pyridine halides requires carefully optimized conditions to achieve high yields.[2]

Causality Behind Component Selection:
  • Catalyst System: Standard Pd(PPh₃)₄ can be effective, but for challenging substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are often superior. These ligands form stable, highly active palladium complexes that promote the difficult oxidative addition step and resist deactivation by the pyridine nitrogen.

  • Base: A base is required to activate the boronic acid partner. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective in difficult couplings due to its higher solubility and basicity.[3]

  • Solvent: A polar, often aqueous, solvent system is typical. Mixtures like 1,4-dioxane/water or toluene/water facilitate the dissolution of both the organic substrate and the inorganic base.[4]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr R-Br (Nicotinate Derivative) ArBr->OxAdd PdII_complex R-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar-B(OR)₂ invis1 BoronicAcid->invis1 Base Base (e.g., K₂CO₃) Base->invis1 PdII_Ar_complex R-Pd(II)L₂-Ar Transmetalation->PdII_Ar_complex RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Product R-Ar (Coupled Product) RedElim->Product CatalystRegen Catalyst Regeneration invis1->Transmetalation invis2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Catalyst Systems for Pyridine Coupling
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldsReference
Pd(PPh₃)₄(none)K₂CO₃Dioxane/H₂O90-100Moderate[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Good to Excellent[2]
Pd₂(dba)₃XPhosK₃PO₄2-MeTHF100Good to Excellent[2]
PdCl₂(dppf)dppfCs₂CO₃DMF90Moderate to GoodN/A
Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-bromo-4-methoxy-5-nitronicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 2-bromo-4-methoxy-5-nitronicotinate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent (dioxane). Allow this mixture to stir for 10-15 minutes.

  • Add the anhydrous dioxane to the Schlenk flask containing the solids, followed by the pre-formed catalyst solution via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Add the deionized water. The mixture should be a suspension.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful means to install terminal alkyne groups, which are versatile handles for further chemical modification, such as in "click" chemistry or subsequent cyclization reactions.[5][6] The reaction is typically co-catalyzed by palladium and copper(I).[6]

Causality Behind Component Selection:
  • Catalyst System: The classic system involves a Pd(0) or Pd(II) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt (typically CuI) as a co-catalyst. The palladium complex facilitates the main catalytic cycle, while copper(I) is believed to form a copper-acetylide intermediate that participates in the transmetalation step.

  • Copper-Free Variant: For substrates sensitive to copper or to avoid potential homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a stronger base and may proceed more slowly but can provide cleaner reaction profiles.[5][7]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is almost universally used. It serves to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction. Often, the amine can be used as the solvent or co-solvent with THF or DMF.[5]

G Sonogashira Catalytic Cycle (with Copper Co-catalyst) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Nicotinate Derivative) ArX->OxAdd PdII_complex R-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Alkyne_complex R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne_complex CuX Cu(I)X Transmetalation->CuX RedElim Reductive Elimination PdII_Alkyne_complex->RedElim RedElim->Pd0 Product R-C≡CR' (Coupled Product) RedElim->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + Base Base Base (Et₃N) CuX->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The catalytic cycle of the Sonogashira reaction.

Protocol: Copper-Catalyzed Sonogashira Coupling

Materials:

  • Methyl 2-bromo-4-methoxy-5-nitronicotinate (1.0 equiv)

  • Terminal Alkyne (1.5-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

  • Anhydrous DMF or THF (optional, if co-solvent is needed)

  • Schlenk flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 2-bromo-4-methoxy-5-nitronicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous Et₃N (or other amine base) and any co-solvent (e.g., DMF) via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish. The presence of the nitro group may necessitate heating.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the alkynylated nicotinate.

Heck Reaction: Olefin Functionalization

The Heck reaction is a cornerstone method for the arylation or vinylation of alkenes.[8][9] For the electron-deficient nicotinate substrate, coupling with electron-rich or even electron-neutral olefins is most feasible. Coupling with electron-deficient olefins like acrylates can be challenging but is possible under optimized conditions.[10][11]

Causality Behind Component Selection:
  • Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) is a very common and inexpensive catalyst precursor. It is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a standard ligand, but for electron-deficient aryl halides, more electron-rich and bulky phosphines or palladacycle catalysts can improve performance by stabilizing the catalyst at the high temperatures often required.[9]

  • Base: A base is required to neutralize the H-X generated in the β-hydride elimination step and regenerate the Pd(0) catalyst. Organic bases like Et₃N or inorganic bases like K₂CO₃ or NaOAc are commonly employed.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMAc are typically used to ensure all components remain in solution at the required reaction temperatures (often >100 °C).

G Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Nicotinate Derivative) ArX->OxAdd PdII_complex R-Pd(II)L₂-X OxAdd->PdII_complex Coordination Alkene Coordination PdII_complex->Coordination Alkene Alkene Alkene->Coordination Pi_complex π-complex Coordination->Pi_complex Insertion Migratory Insertion Pi_complex->Insertion Sigma_complex σ-alkyl Pd(II) complex Insertion->Sigma_complex BetaElim β-Hydride Elimination Sigma_complex->BetaElim Product_complex Product π-complex BetaElim->Product_complex Product_complex->Pd0 + H-X Product Substituted Alkene Product_complex->Product Base Base (e.g., Et₃N) Base->Pd0  Regenerates Pd(0)  from [H-Pd(II)-X] HX H-X

Caption: The catalytic cycle of the Heck reaction.

Protocol: Heck Reaction

Materials:

  • Methyl 2-bromo-4-methoxy-5-nitronicotinate (1.0 equiv)

  • Alkene (e.g., Styrene, Methyl Acrylate) (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) (1.5-2.0 equiv)

  • Anhydrous DMF or NMP

  • Reaction tube or flask suitable for high temperatures

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add Methyl 2-bromo-4-methoxy-5-nitronicotinate, Pd(OAc)₂, and PPh₃ under an inert atmosphere.

  • Add the anhydrous solvent (e.g., DMF) followed by the alkene and the triethylamine base via syringe.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 120-140 °C in a preheated oil bath. High temperatures are typically necessary for the activation of electron-deficient aryl halides.[9]

  • Stir the reaction for 16-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography to isolate the olefinated product.

Troubleshooting and Key Considerations

  • Low Yields: The primary suspect is catalyst deactivation or insufficient reactivity. Consider switching to a more advanced catalyst system (e.g., a palladacycle or a catalyst with Buchwald/NHC ligands). Increasing the temperature or reaction time may also be beneficial, but monitor for decomposition.

  • Dehalogenation: If significant amounts of the de-brominated starting material are observed, it suggests a competitive reductive pathway. This can sometimes be suppressed by ensuring strictly anhydrous conditions or by changing the base or ligand.

  • Inert Atmosphere: The Pd(0) species central to all these catalytic cycles is sensitive to oxygen. Rigorous exclusion of air by using Schlenk techniques or a glovebox is critical for reproducibility and high yields.

  • Purity of Reagents: Use high-purity, anhydrous solvents and ensure bases are fresh. The quality of the boronic acid in Suzuki couplings is particularly important; older reagents may contain significant amounts of the inactive boroxine.

References

  • Arylation of Pyridines via Suzuki–Miyaura Cross-Coupling and Pyridine-Directed C–H Activation Using a Continuous-Flow Approach. Synlett.
  • Sonogashira coupling. Wikipedia. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes.
  • Heck-like Reactions Involving Hetero
  • Intermolecular Dehydrogen
  • Heck Reaction—State of the Art. MDPI. [Link]

  • Pd(II)-Catalyzed Cascade Wacker−Heck Reaction: Chemoselective Coupling of Two Electron-Deficient Reactants. The Journal of Organic Chemistry.
  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-methoxy-5-nitronicotinate

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the synthesis of Methyl 4-methoxy-5-nitronicotinate. This highly functionalized pyridine derivative is a critical build...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the synthesis of Methyl 4-methoxy-5-nitronicotinate. This highly functionalized pyridine derivative is a critical building block in drug development, but its synthesis is often plagued by poor regioselectivity and low yields.

Because the starting material, methyl 4-hydroxy-5-nitronicotinate, exists in a tautomeric equilibrium with its 4-pyridone form, direct alkylation strategies typically fail. To achieve high yields, we must leverage a two-step activation and Nucleophilic Aromatic Substitution (SNAr) sequence. This guide breaks down the causality behind these chemical behaviors and provides self-validating protocols to ensure your success.

Mechanistic Pathway & Reaction Strategy

To understand why certain reactions fail, we must visualize the competing pathways. The diagram below illustrates why the two-step chlorination/SNAr route is the gold standard compared to direct O-alkylation.

SynthesisPathway A Methyl 4-hydroxy-5-nitronicotinate (Tautomeric Mixture) B Methyl 4-chloro-5-nitronicotinate (Activated Electrophile) A->B POCl3, DMF (cat.) Chlorination (High Yield) C Methyl 4-methoxy-5-nitronicotinate (Target Product) A->C MeI, Ag2CO3 Direct O-Alkylation (Low Yield) D N-Methyl Pyridone Byproduct (Yield Killer) A->D MeI, K2CO3 N-Alkylation (Major Pathway) B->C NaOMe, MeOH SNAr (High Yield)

Fig 1: Divergent synthetic pathways for Methyl 4-methoxy-5-nitronicotinate.

Quantitative Data: Yield & Regioselectivity Comparison

To justify the two-step approach, compare the empirical data from various synthetic strategies below. The two-step SNAr method is the only reliable way to suppress N-alkylation.

Synthetic RouteReagents & ConditionsRegioselectivity (O:N)Typical Isolated YieldPrimary Limitation
Direct Alkylation (Base) MeI, K₂CO₃, DMF, 60 °C< 1:9< 10%Massive N-alkylation (pyridone formation)
Direct Alkylation (Ag) MeI, Ag₂CO₃, CHCl₃, RT8:245–55%High reagent cost, incomplete conversion
Two-Step (Activation + SNAr) 1. POCl₃/DMF; 2. NaOMe/MeOH > 99:1 80–88% (Over 2 steps) Moisture sensitivity of the chloro-intermediate
Troubleshooting & FAQs
Phase 1: Chlorination (Electrophilic Activation)

Q: My chlorination reaction stalls at 60% conversion, even with excess POCl₃. What is the mechanistic cause? A: This is a classic symptom of omitting the catalyst. Without N,N-Dimethylformamide (DMF), POCl₃ relies on direct nucleophilic attack by the tautomeric pyridone oxygen, which is kinetically slow. Adding catalytic DMF forms the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate rapidly attacks the pyridone oxygen, facilitating the expulsion of chloride and driving the reaction to completion.

Q: How do I prevent the hydrolysis of the 4-chloro intermediate back to the starting material during workup? A: The C4 position of methyl 4-chloro-5-nitronicotinate is hyper-activated. The electron-withdrawing nitro group at C5 severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C4-chloride highly susceptible to nucleophilic attack by water[1]. Causality-driven fix: Never quench this reaction with water. You must quench the concentrated crude mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution to instantly neutralize the HCl byproduct. Keep the pH between 7 and 8, and extract immediately with an organic solvent (e.g., Ethyl Acetate) to minimize aqueous contact time.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Q: During the SNAr step with NaOMe, I observe significant degradation and a dark, tarry reaction mixture. How can I improve the yield? A: Pyridine rings undergo nucleophilic aromatic substitution preferentially at the 2- and 4-positions due to the resonance stabilization of the Meisenheimer complex intermediate [2]. However, because your substrate also has a strong electron-withdrawing nitro group, the ring is highly electron-deficient. If you use a large excess of sodium methoxide or heat the reaction above room temperature, the methoxide will attack the unsubstituted C2/C6 positions, or initiate single-electron transfer (SET) pathways that degrade the nitro group. Causality-driven fix: Strictly control your stoichiometry to 1.05 equivalents of NaOMe and maintain the reaction temperature at 0 °C.

Phase 3: The Pitfalls of Direct O-Methylation

Q: Why can't I just use methyl iodide and potassium carbonate to directly O-methylate the starting material and save a step? A: 4-Hydroxypyridines exist predominantly in their 4-pyridone tautomeric form in polar solvents. According to Hard-Soft Acid-Base (HSAB) principles and Marcus theory, the nitrogen atom is the softer, more polarizable nucleophile compared to the oxygen[3]. Consequently, base-promoted direct alkylation predominantly yields the N-methyl pyridone byproduct. While silver salts (Ag₂CO₃) can coordinate the nitrogen and force O-alkylation, the two-step chlorination/SNAr route is far more scalable and regioselective.

Self-Validating Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloro-5-nitronicotinate (Activation)

This protocol utilizes a Vilsmeier-type activation to ensure complete conversion of the tautomeric starting material.

  • Setup: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, suspend Methyl 4-hydroxy-5-nitronicotinate (10.0 g, 50.5 mmol) in anhydrous Toluene (100 mL).

  • Catalysis: Add anhydrous DMF (0.39 mL, 5.05 mmol, 0.1 equiv).

  • Reagent Addition: Slowly add POCl₃ (23.5 mL, 252 mmol, 5.0 equiv) dropwise at room temperature. Caution: Exothermic reaction with evolution of HCl gas. Ensure proper venting through a base scrubber.

  • Heating: Heat the mixture to 90 °C for 4 hours. The suspension will gradually become a homogeneous, dark amber solution.

  • Validation Check (IPC): Quench a 10 µL aliquot into 1 mL of anhydrous methanol. LCMS must show the complete disappearance of the starting material (m/z 199 [M+H]⁺) and the appearance of the methyl 4-chloro-5-nitronicotinate mass (m/z 217 [M+H]⁺). If SM persists, add 0.5 equiv POCl₃ and stir for 1 additional hour.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove toluene and excess POCl₃.

  • Quench: Dissolve the resulting thick oil in Ethyl Acetate (50 mL) and add this solution dropwise into a vigorously stirred mixture of ice (100 g) and saturated aqueous NaHCO₃ (100 mL).

  • Isolation: Separate the layers, extract the aqueous phase with Ethyl Acetate (2 x 50 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chloro-intermediate as a pale yellow solid. Proceed immediately to Protocol 2.

Protocol 2: Synthesis of Methyl 4-methoxy-5-nitronicotinate (SNAr)

This protocol uses strict stoichiometric and temperature controls to prevent side reactions on the highly activated pyridine ring.[4].

  • Setup: In a flame-dried flask under nitrogen, dissolve the crude Methyl 4-chloro-5-nitronicotinate (approx. 50.5 mmol) in anhydrous Methanol (100 mL).

  • Cooling: Chill the solution to exactly 0 °C using an ice-water bath.

  • Nucleophile Addition: Add Sodium Methoxide (25 wt% solution in Methanol, 12.1 mL, 53.0 mmol, 1.05 equiv) dropwise over 15 minutes via a syringe pump.

  • Reaction: Stir at 0 °C for 1 hour.

  • Validation Check (IPC): The reaction mixture will transition from pale yellow to a deep orange. TLC (Hexanes:EtOAc 7:3) should show a new, highly UV-active spot at a lower Rf than the chloro-intermediate. The complete absence of the higher Rf chloro-spot confirms success.

  • Quench: Quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches 6.0. Causality: Neutralizing the excess methoxide prevents ester hydrolysis during concentration.

  • Isolation: Concentrate the mixture in vacuo to remove the bulk of the methanol. Partition the residue between Dichloromethane (100 mL) and Water (50 mL).

  • Purification: Extract the aqueous layer with Dichloromethane (2 x 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc gradient) to afford Methyl 4-methoxy-5-nitronicotinate as an off-white crystalline solid.

References
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position. Source: Pearson+ Organic Chemistry Channels. URL:[Link]

  • Lippa, K. A., & Roberts, A. L. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Source: Environmental Science & Technology (ACS Publications). URL:[Link]

  • ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Source: The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Methyl 4-methoxy-5-nitronicotinate Column Chromatography

Welcome to the dedicated technical support guide for the column chromatography of Methyl 4-methoxy-5-nitronicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the column chromatography of Methyl 4-methoxy-5-nitronicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification process. The guidance herein is rooted in established chromatographic principles and practical, field-tested expertise to ensure scientific integrity and reproducibility.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of Methyl 4-methoxy-5-nitronicotinate, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My compound, Methyl 4-methoxy-5-nitronicotinate, is not moving from the baseline (Rf value is near zero) even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?

Answer:

This is a common issue indicating that the polarity of your eluent is too low to displace the highly polar Methyl 4-methoxy-5-nitronicotinate from the silica gel. The nitro group and the ester functionality, combined with the methoxy group on the pyridine ring, contribute to its significant polarity.

Immediate Steps:

  • Increase Solvent Polarity Systematically: Instead of a drastic jump, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). Try gradients of 30%, 40%, and 50% ethyl acetate in hexanes.

  • Introduce a Stronger Polar Solvent: If increasing the ethyl acetate concentration is insufficient, a more polar solvent is necessary. Methanol is a good next choice. Start with a small percentage, such as 1-2% methanol in dichloromethane.[1] Be cautious, as methanol is a very strong solvent and can elute all compounds at once if the concentration is too high.

Underlying Principle:

Column chromatography separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (solvent system).[2][3] Highly polar compounds, like your target molecule, will have a strong affinity for the polar silica gel and will require a more polar mobile phase to be eluted.

Experimental Protocol for Solvent System Screening:

A systematic approach to finding the right solvent system is crucial. Thin-Layer Chromatography (TLC) is an indispensable tool for this.

  • Prepare Stock Solutions: Dissolve a small amount of your crude sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plates: Spot the crude mixture onto several TLC plates.

  • Develop in Different Solvent Systems: Prepare small volumes of various solvent systems with increasing polarity.

    • System A: 30% Ethyl Acetate / 70% Hexanes

    • System B: 50% Ethyl Acetate / 50% Hexanes

    • System C: 70% Ethyl Acetate / 30% Hexanes

    • System D: 2% Methanol / 98% Dichloromethane

    • System E: 5% Methanol / 95% Dichloromethane

  • Analyze the Results: The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation from impurities.

Question 2: I am observing significant peak tailing for my compound. How can I improve the peak shape?

Answer:

Peak tailing is often a sign of undesirable secondary interactions between your compound and the silica gel, or it could be due to issues with the column packing or solvent system.[4]

Potential Causes and Solutions:

  • Acidic Nature of Silica Gel: The surface of silica gel has acidic silanol groups (Si-OH) that can strongly interact with basic or highly polar compounds. Your molecule has a pyridine ring, which is basic.

    • Solution: Add a small amount of a basic modifier to your solvent system. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% triethylamine in your eluent. This will neutralize the acidic sites on the silica and prevent strong adsorption of your compound.

  • Poor Column Packing: An improperly packed column will have channels and voids, leading to a non-uniform flow of the mobile phase and band broadening.

    • Solution: Ensure your column is packed uniformly. Use the "slurry method" for packing, where the silica gel is mixed with the initial, non-polar solvent and poured into the column as a homogenous slurry.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the amount of crude material loaded onto the column.[5] A general rule of thumb is to load no more than 1-5% of the silica gel weight.

Question 3: My compound appears to be decomposing on the silica gel column. What are my options?

Answer:

Nitroaromatic compounds can sometimes be sensitive to the acidic nature of silica gel.[6] If you suspect decomposition, it's crucial to confirm this first and then take steps to mitigate it.

Confirmation of Decomposition:

  • 2D TLC Analysis: Spot your compound on a TLC plate and develop it in a suitable solvent system. After development, turn the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it's decomposing, you will see new spots off the diagonal.

Solutions:

  • Deactivate the Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to your eluent can help. Alternatively, you can use pre-treated, deactivated silica gel.

  • Switch to a Different Stationary Phase:

    • Alumina: Alumina is another common stationary phase. It is available in acidic, neutral, and basic forms. For a basic compound like yours, basic or neutral alumina would be a better choice than silica gel.

    • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2] This is an excellent alternative if your compound is unstable on normal-phase media.

Question 4: I have two very closely eluting impurities. How can I improve the resolution?

Answer:

Improving the separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Fine-Tune the Solvent System: Sometimes, a simple change in the solvent ratio is not enough. You may need to try a different solvent mixture altogether. For example, instead of ethyl acetate/hexanes, you could try dichloromethane/methanol or even a ternary system (e.g., hexanes/ethyl acetate/dichloromethane). Different solvents will have different interactions with your compound and the impurities, potentially leading to better separation.[7][8]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve resolution. This is particularly useful for separating compounds with a wide range of polarities.

  • Reduce the Particle Size of the Silica Gel: Using silica gel with a smaller particle size will increase the surface area and provide more theoretical plates, leading to better separation. However, this will also increase the backpressure, so ensure your setup can handle it.

  • Decrease the Flow Rate: A slower flow rate will allow more time for the equilibrium between the stationary and mobile phases to be established, which can lead to better resolution.

Workflow for Optimizing Resolution:

G A Poor Resolution of Impurities B Fine-Tune Solvent System (e.g., change solvent ratios or components) A->B Initial Approach C Implement Gradient Elution B->C If still co-eluting F Successful Separation B->F Resolution Achieved D Use Smaller Particle Size Silica C->D For very difficult separations C->F Resolution Achieved E Decrease Flow Rate D->E To maximize efficiency D->F Resolution Achieved E->F Resolution Achieved

Caption: A logical workflow for improving the resolution of closely eluting compounds.

II. Frequently Asked Questions (FAQs)

Question 1: What is a good starting solvent system for the column chromatography of Methyl 4-methoxy-5-nitronicotinate?

Answer:

Based on the structure of Methyl 4-methoxy-5-nitronicotinate, it is a moderately to highly polar compound. A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][9]

Recommended Starting Ratios for TLC Scouting:

  • 20% Ethyl Acetate / 80% Hexanes

  • 30% Ethyl Acetate / 70% Hexanes

  • 50% Ethyl Acetate / 50% Hexanes

For a related compound, methyl nicotinate, a solvent system of petroleum ether/ethyl acetate (4:1) has been used for purification via silica gel column chromatography.[9] This provides a good initial estimate for your compound.

Question 2: How do I choose between different non-polar solvents like hexanes, petroleum ether, and pentane?

Answer:

The choice of the non-polar solvent component is often based on availability, cost, and boiling point.[1]

SolventBoiling Point (°C)Polarity IndexNotes
Pentane360.0Low boiling point, can be expensive.[1]
Hexanes690.1Commonly used, good general-purpose non-polar solvent.[1]
Petroleum Ether30-60~0.1A mixture of hydrocarbons, lower boiling and less expensive than hexanes.[1]

For most applications, hexanes or petroleum ether are suitable and cost-effective choices.

Question 3: Can I use methanol in my solvent system?

Answer:

Yes, methanol can be a very effective polar component in your solvent system, especially if your compound is highly retained on the column.[1] However, there are some important considerations:

  • High Solvent Strength: Methanol is a very strong polar solvent. Use it in small percentages (typically 1-10%) mixed with a less polar solvent like dichloromethane.

  • Silica Gel Solubility: At concentrations above 10%, methanol can start to dissolve the silica gel, which will contaminate your product and destroy the column.[1]

  • Miscibility: Ensure that methanol is miscible with the other solvent(s) in your system.

Question 4: What are the key properties of common solvents used in column chromatography?

Answer:

The following table summarizes the properties of some common solvents used for the chromatography of moderately polar compounds.

SolventPolarity IndexEluent Strength (ε°) on SilicaBoiling Point (°C)
Hexane0.10.0169
Dichloromethane3.10.4240
Diethyl Ether2.80.3835
Ethyl Acetate4.40.5877
Acetonitrile5.80.6582
Methanol5.10.9565

Data compiled from various sources.

Question 5: How does the presence of a nitro group affect the chromatography?

Answer:

The nitro group (-NO₂) is a strong electron-withdrawing group and is highly polar. This has several implications for chromatography:

  • Increased Polarity: The nitro group significantly increases the polarity of the molecule, leading to stronger interactions with the polar stationary phase (silica gel). This necessitates the use of more polar solvent systems for elution.

  • UV Activity: The nitroaromatic system provides a strong chromophore, making the compound easily detectable by UV-Vis detectors, which are commonly used with flash chromatography systems.

  • Potential for Pi-Pi Interactions: The aromatic ring with the electron-withdrawing nitro group can participate in pi-pi stacking interactions. This can be exploited by using stationary phases with phenyl ligands (e.g., phenyl-silica) to achieve unique selectivity compared to standard silica gel.[7][8]

Solvent Selection Logic:

G TLC TLC Scouting Rf_low Rf < 0.2 (Too Polar) TLC->Rf_low Rf_good 0.2 < Rf < 0.4 (Optimal) TLC->Rf_good Rf_high Rf > 0.4 (Too Non-Polar) TLC->Rf_high Increase_Polarity Increase % Polar Solvent or Switch to Stronger Solvent Rf_low->Increase_Polarity Use_System Use this System for Column Rf_good->Use_System Decrease_Polarity Decrease % Polar Solvent Rf_high->Decrease_Polarity Increase_Polarity->TLC Re-scout Decrease_Polarity->TLC Re-scout

Caption: Decision-making process for solvent system selection based on TLC results.

III. References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Over-reduction During Methyl 4-methoxy-5-nitronicotinate Hydrogenation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the selective hydrogenation of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the selective hydrogenation of Methyl 4-methoxy-5-nitronicotinate. As Senior Application Scientists, we understand the challenges of achieving high selectivity and yield. This resource addresses common issues, particularly the prevention of over-reduction to the corresponding amine, and offers scientifically grounded solutions.

Introduction to the Challenge: Selective Nitro Group Reduction

The catalytic hydrogenation of a nitro group is a fundamental transformation in organic synthesis. However, the reduction proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2] While the complete reduction to an amine is often the goal, in many synthetic pathways, the selective formation of the hydroxylamine is desired. Over-reduction to the amine can lead to undesired byproducts and complicated purification steps.

The reduction of Methyl 4-methoxy-5-nitronicotinate presents a classic example of this challenge. The desired product, the corresponding hydroxylamine, is a key intermediate in various synthetic routes. However, the reaction can readily proceed to the amine, Methyl 4-methoxy-5-aminonicotinate. This guide will equip you with the knowledge to control this reaction and achieve your desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-reduction in the hydrogenation of my nitro compound?

Over-reduction is primarily caused by a combination of a highly active catalyst and/or reaction conditions that favor complete reduction. The reduction of a nitro group is a stepwise process. If the catalyst is too active or the reaction is left for too long, the intermediate hydroxylamine will be further reduced to the amine.

Q2: How does my choice of catalyst affect the selectivity of the reaction?

Catalyst selection is paramount for controlling the selectivity of nitro group hydrogenation.

  • Palladium on Carbon (Pd/C): This is a very common and highly active catalyst for nitro group reductions.[3] However, its high activity often leads to over-reduction to the amine, especially when dealing with sensitive substrates. It can also promote dehalogenation if other halogens are present in the molecule.[1]

  • Platinum-based catalysts (e.g., Pt/C, Pt/SiO2): These can sometimes offer better selectivity for the hydroxylamine intermediate, especially when the reaction is carefully monitored.[4] The addition of certain amines can also promote the formation of hydroxylamines when using platinum catalysts.[4]

  • Raney Nickel (Raney Ni): This is another active catalyst, often used when dehalogenation is a concern with Pd/C.[3] However, it can still lead to over-reduction if not used cautiously.

  • Nickel and Iron-based catalysts: Recent research has focused on developing more selective and cost-effective catalysts based on nickel and iron.[5][6][7] These can offer high selectivity for the amino group while tolerating other functional groups.[6]

Q3: Can I modify my catalyst to improve selectivity?

Yes, catalyst modification is a powerful technique. This can involve:

  • Poisoning the catalyst: Introducing a small amount of a catalyst "poison" can selectively deactivate the most active sites on the catalyst surface, thereby slowing down the reduction of the hydroxylamine intermediate. Common poisons include sulfur-containing compounds or certain amines.

  • Using a different support: The nature of the catalyst support (e.g., carbon, silica, alumina) can influence its activity and selectivity.

Q4: What role do reaction parameters like temperature, pressure, and solvent play?

These parameters are critical for controlling the reaction outcome.

  • Temperature: Higher temperatures generally increase the reaction rate, which can lead to over-reduction. Running the reaction at a lower temperature can help to isolate the hydroxylamine intermediate.

  • Hydrogen Pressure: Similar to temperature, higher hydrogen pressure increases the rate of hydrogenation and the likelihood of over-reduction. Using a lower, or even atmospheric, pressure of hydrogen is often recommended for selective reductions.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the hydrogen gas, as well as the catalyst's activity. Protic solvents like ethanol or methanol are commonly used.[8]

Q5: How can I effectively monitor the progress of my reaction to prevent over-reduction?

Careful reaction monitoring is crucial.

  • Thin-Layer Chromatography (TLC): This is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide more quantitative data on the reaction progress.

  • In-situ Monitoring (e.g., FT-IR, Raman Spectroscopy): Advanced techniques like in-situ FT-IR or Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products without the need for sampling.[9][10] For instance, the disappearance of the nitro stretching frequency around 1350 cm⁻¹ can be monitored.[9]

Troubleshooting Guide: Common Issues and Solutions

Issue: My reaction is producing the amine as the major product, but I want the hydroxylamine.
Potential Cause Solution
Catalyst is too active (e.g., standard Pd/C). Switch to a less active catalyst, such as a platinum-based catalyst or a modified palladium catalyst. Consider using a catalyst poison in a very small, carefully controlled amount.
Reaction time is too long. Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed and before significant amine formation is observed.
Hydrogen pressure is too high. Reduce the hydrogen pressure. Often, atmospheric pressure is sufficient for selective reductions.
Reaction temperature is too high. Lower the reaction temperature. Running the reaction at or below room temperature can significantly improve selectivity.
Issue: The reaction is very slow or does not go to completion.
Potential Cause Solution
Catalyst is not active enough or has been poisoned. Ensure your catalyst is fresh and active. If you suspect catalyst poisoning from impurities in your starting material or solvent, purify them before the reaction.[1]
Poor solubility of the starting material. Choose a solvent system in which your starting material is more soluble. A co-solvent system might be beneficial.[8]
Insufficient hydrogen supply. Ensure proper agitation to maximize the gas-liquid-solid interface. Check for leaks in your hydrogenation apparatus.
Issue: I am observing dehalogenation of my molecule (if applicable).
Potential Cause Solution
Using Pd/C with a halogenated substrate. Palladium on carbon is known to cause dehalogenation.[1] Switch to a different catalyst like Raney Nickel or a platinum-based catalyst, which are generally less prone to causing dehalogenation.[3]

Experimental Protocols

General Protocol for Selective Hydrogenation to the Hydroxylamine

This protocol provides a starting point and should be optimized for your specific substrate and setup.

  • Catalyst Preparation: In a suitable reaction flask, add the chosen catalyst (e.g., 5 mol% Pt/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) and the Methyl 4-methoxy-5-nitronicotinate.

  • Purging: Seal the flask and purge the system with hydrogen gas several times to remove all air.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by a suitable method (e.g., crystallization or column chromatography).

Catalytic Transfer Hydrogenation: An Alternative Approach

Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to using hydrogen gas.[11] In this method, a hydrogen donor molecule is used in the presence of a catalyst.

  • Setup: In a round-bottom flask, dissolve Methyl 4-methoxy-5-nitronicotinate in a suitable solvent (e.g., ethanol).

  • Catalyst and Donor: Add the catalyst (e.g., Pd/C) and the hydrogen donor (e.g., ammonium formate or formic acid).[5][12]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir.

  • Monitoring and Workup: Monitor the reaction and work up as described in the general hydrogenation protocol.

Visualizing the Reaction Pathway and Troubleshooting

Caption: Reaction pathway for the hydrogenation of Methyl 4-methoxy-5-nitronicotinate.

G A Methyl 4-methoxy-5-nitronicotinate B Methyl 4-methoxy-5-(hydroxyamino)nicotinate (Desired Product) A->B Selective Hydrogenation C Methyl 4-methoxy-5-aminonicotinate (Over-reduction Product) B->C Further Hydrogenation (Over-reduction)

Caption: Troubleshooting workflow for over-reduction.

G start Over-reduction Observed q1 Is the catalyst highly active (e.g., Pd/C)? start->q1 a1_yes Switch to a less active catalyst (e.g., Pt-based) or use a poison. q1->a1_yes Yes a1_no Check reaction conditions. q1->a1_no No end Selective Reduction Achieved a1_yes->end q2 Are the temperature and/or pressure high? a1_no->q2 a2_yes Lower temperature and/or pressure. q2->a2_yes Yes a2_no Monitor reaction time more closely. q2->a2_no No a2_yes->end a2_no->end

References

  • Junge, H., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. J. Am. Chem. Soc., 133, 12875-12879.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
  • J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis.
  • Kadam, S. T., & Tilve, S. D. (2015). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 5(112), 92265-92272.
  • Goyal, A., et al. (2024).
  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
  • Li, F., et al. (2014). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 12(3), 440-446.
  • Benchchem. Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Goyal, A., et al. (2024).
  • Bagley, M. C., et al. (2007).
  • Klausfelder, B., & Kempe, R. (2014). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. Chemistry – A European Journal, 20(49), 16139-16142.
  • Blaser, H. U., & Steiner, H. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update.
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros.
  • Jagtap, A. R., & Samant, S. D. (2014). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering, 2(7), 1731-1736.
  • Corma, A., & Serna, P. (2006).
  • Sajiki, H., et al. (2005). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 7(10), 733-735.
  • Organic Chemistry Portal. Nitro Reduction.
  • Shymanska, P., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1-10.

Sources

Optimization

Technical Support Center: Troubleshooting Nitration of Nicotinic Acid Derivatives

Welcome to the Advanced Synthesis Support Center. Nitrating nicotinic acid (pyridine-3-carboxylic acid) is a formidable synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Nitrating nicotinic acid (pyridine-3-carboxylic acid) is a formidable synthetic challenge. The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing carboxyl group further deactivates the ring toward electrophilic aromatic substitution (EAS). Forcing the reaction with extreme heat and harsh acids inevitably triggers cascading side reactions.

This guide provides a mechanistic root-cause analysis and self-validating protocols designed for researchers and drug development professionals looking to bypass these bottlenecks.

Part 1: Mechanistic Root-Cause Analysis (FAQs)

Q1: Why does my reaction yield predominantly pyridine N-oxides instead of the target ring-nitrated product? Causality: In traditional mixed-acid systems, nitric acid ( HNO3​ ) acts as both a nitrating agent and a potent oxidant 1[1]. Because the activation energy required for the oxidation of the basic pyridine nitrogen is significantly lower than that required for EAS on a doubly-deactivated ring, N-oxidation outcompetes nitration at elevated temperatures (>50°C) 2[2]. Solution: You must decouple oxidation from nitration. Either embrace the N-oxide as a directing intermediate (see Protocol 2) or utilize non-oxidizing nitrating agents such as dinitrogen pentoxide ( N2​O5​ ).

Q2: I am observing massive loss of starting material and gas evolution. Is this decarboxylation? Causality: Yes. When nicotinic acid is subjected to traditional mixed acid ( H2​SO4​/HNO3​ ) at the high temperatures (>100°C) required to force nitration, the system becomes thermodynamically unstable. The protonation of both the pyridine nitrogen and the carboxyl group induces thermal decarboxylation, releasing CO2​ gas. Solution: Protect the carboxyl group via esterification prior to nitration, or lower the global reaction temperature by activating the ring first.

Q3: How do I overcome poor regioselectivity and avoid unwanted isomers? Causality: Direct nitration of pyridine derivatives is governed by protonation-directed electrophilic substitution, which typically forces the nitro group to the least deactivated position, often yielding undesired isomers 3[3]. Solution: Employ the N-oxide directed strategy. Converting the pyridine nitrogen to an N-oxide pushes electron density via resonance into the 2- and 4-positions. This overrides the deactivating effect of the carboxyl group and allows regioselective nitration under much milder conditions 3[3].

Part 2: Self-Validating Experimental Protocols

Protocol 1: Non-Oxidizing Nitration via N2​O5​ (Bakke Method)

This method avoids the oxidative side reactions of HNO3​ by utilizing a radical-pair mechanism and a sigmatropic shift of the nitro group 2[2].

  • Preparation: Dissolve the nicotinic acid ester derivative in anhydrous nitromethane or liquid SO2​ at 0°C.

  • Reagent Addition: Introduce a stoichiometric excess of N2​O5​ .

    • Self-Validation Checkpoint: The formation of the N-nitropyridinium intermediate will often precipitate as a white crystalline solid. If the solution remains completely clear after 30 minutes, the N2​O5​ may have degraded.

  • Thermal Shift: Slowly warm the reaction to 25°C to allow the sigmatropic shift to occur.

  • Quenching: Quench strictly with aqueous HSO3−​ .

    • Self-Validation Checkpoint: Monitor the internal temperature during quenching; a spike above 40°C indicates incomplete shift and risks hydrolytic side reactions.

Protocol 2: The N-Oxide Activation & Directed Nitration Workflow

Historically, 3-nitropyridine derivatives were made accessible via N-oxidation followed by nitration and deoxygenation 3[3]. This three-step protocol is highly reliable.

  • N-Oxidation: Treat nicotinic acid with 30% H2​O2​ and a catalytic amount of Methyltrioxorhenium (MTO) in ethanol at room temperature.

    • Self-Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The N-oxide product will exhibit a drastically lower Rf​ value compared to the starting material due to the highly polar N-O dipole.

  • Mild Nitration: Dissolve the isolated N-oxide in H2​SO4​ and add fuming HNO3​ dropwise, maintaining the temperature between 25°C and 50°C.

    • Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to deep orange/red, indicating the formation of the nitro-aromatic complex.

  • Deoxygenation: Treat the nitrated N-oxide with Phosphorus trichloride ( PCl3​ ) in chloroform at reflux to strip the oxygen from the pyridine nitrogen.

    • Self-Validation Checkpoint: Gas evolution ( HCl ) will occur. On TLC, the spot will shift back to a higher Rf​ value, confirming the loss of the polar N-oxide group.

Part 3: Quantitative Data Summary

Nitration StrategyReagents / ConditionsDominant Side ReactionsEst. YieldRegioselectivity
Direct Nitration HNO3​ / H2​SO4​ , >100°CDecarboxylation, Over-oxidation< 20%Poor (Mixture of isomers)
Bakke Method N2​O5​ in SO2​ , 0°C to 25°C3-Nitro Isomers (~20.1%)40 - 60%Moderate
N-Oxide Directed 1. H2​O2​ 2. HNO3​ / H2​SO4​ 3. PCl3​ Hydrolysis (if H2​O is present)> 70%High (Directed to 4/6 pos.)

Note: Yields are highly dependent on specific ester protecting groups used on the nicotinic acid carboxylate.

Part 4: Mechanistic Workflow Visualization

NitrationPathways NicotinicAcid Nicotinic Acid Derivative DirectNitration Direct Nitration (HNO3/H2SO4, >100°C) NicotinicAcid->DirectNitration NOxidation N-Oxidation (H2O2 / Catalyst) NicotinicAcid->NOxidation SideReactions Side Reactions: Decarboxylation & Oxidation DirectNitration->SideReactions LowYieldProduct Target Nitro-Derivative (<20% Yield) DirectNitration->LowYieldProduct NOxideInt N-Oxide Intermediate (Activated Ring) NOxidation->NOxideInt MildNitration Directed Nitration (HNO3/H2SO4, 25-50°C) NOxideInt->MildNitration NitroNOxide Nitro N-Oxide Intermediate MildNitration->NitroNOxide Deoxygenation Deoxygenation (PCl3 or Pd/C) NitroNOxide->Deoxygenation HighYieldProduct Target Nitro-Derivative (>70% Yield) Deoxygenation->HighYieldProduct

Mechanistic pathways: Direct nitration vs. N-oxide directed nitration of nicotinic acid.

Part 5: References

  • Chimia - A Catalytic Green Process for the Production of Niacin. Available at: [Link][1]

Sources

Troubleshooting

Overcoming solubility issues of Methyl 4-methoxy-5-nitronicotinate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic pyridine derivatives. Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) presents a classic solubility paradox: while it possesses polar functional groups (a methyl ester, a methoxy group, and a nitro group), its planar aromatic structure and lack of ionizable protons at physiological pH render it highly hydrophobic. These features promote strong intermolecular crystal lattice forces, making it notoriously difficult to hydrate in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound for in vitro assays and in vivo preclinical models, ensuring data integrity and reproducible pharmacokinetics[1].

Solubilization Strategy Workflow

Workflow Start Methyl 4-methoxy-5-nitronicotinate Solubilization Challenge InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (Preclinical PK/PD) Start->InVivo DMSO Co-solvent + Surfactant (DMSO / Tween-80) InVitro->DMSO Low Conc. (<100 µM) HPBCD Inclusion Complexation (HP-β-CD) InVitro->HPBCD High Conc. (>1 mM) InVivo->HPBCD IV Administration Nano Hydrotropy / SNEDDS (Nicotinamide / Lipids) InVivo->Nano PO Administration

Fig 1: Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting Guides & FAQs

FAQ 1: Why does Methyl 4-methoxy-5-nitronicotinate immediately precipitate when I dilute my DMSO stock into PBS or cell culture media?

  • Root Cause (Causality): The compound undergoes "solvent shift precipitation." When the DMSO stock is introduced to an aqueous buffer, the local concentration of water spikes. Water cannot effectively solvate the lipophilic methyl ester and nitro groups, leading to a rapid collapse of the compound into its lowest energy state: a crystalline precipitate [3].

  • Solution: Implement a "step-down" co-solvent/surfactant dilution method. Instead of direct injection, pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) at a 1:1 (v/v) ratio before introducing it to the aqueous phase. The surfactant forms transient micelles that encapsulate the hydrophobic core of the molecule, shielding it from the bulk water [3].

  • Self-Validation Check: Measure the optical density (OD) at 600 nm of your final solution. An OD600 > 0.05 indicates micro-precipitation (light scattering). A truly solubilized or nano-micellar solution will remain optically clear.

FAQ 2: I need to achieve a high concentration (>1 mM) for an in vitro biochemical assay, but >1% DMSO causes assay interference. What is the alternative?

  • Root Cause: High concentrations of organic co-solvents disrupt protein folding and cell membrane integrity, invalidating assay results.

  • Solution: Utilize cyclodextrin inclusion complexation, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the planar pyridine ring of Methyl 4-methoxy-5-nitronicotinate, while its hydrophilic exterior maintains aqueous solubility [4].

  • Self-Validation Check: Monitor the UV-Vis absorption spectrum. When the pyridine ring enters the hydrophobic cyclodextrin cavity, you will observe a distinct bathochromic (red) shift in its λmax​ compared to its spectrum in pure water. If the shift is absent, complexation has failed.

FAQ 3: How do I formulate this compound for oral (PO) dosing in preclinical rodent models without using harsh solvents?

  • Root Cause: Poor aqueous solubility directly translates to dissolution-rate-limited absorption in the gastrointestinal tract, leading to erratic and poor bioavailability [5].

  • Solution: Employ hydrotropic solubilization. Hydrotropes like Nicotinamide (a structural cousin to your compound) can stack with the nicotinate ring via π−π interactions, drastically increasing apparent solubility without the high viscosity associated with polymeric excipients [2].

Mechanism Solid Crystalline API DMSO Solvated Monomers (in DMSO) Solid->DMSO Disrupt Lattice CD Inclusion Complex (HP-β-CD) Solid->CD Aqueous HP-β-CD + Sonication Micelle Micellar Encapsulation (Surfactant) DMSO->Micelle Add Surfactant + Buffer Aqueous Stable Aqueous Solution Micelle->Aqueous Shielding CD->Aqueous Hydrophilic Exterior

Fig 2: Mechanistic pathways comparing micellar encapsulation versus cyclodextrin inclusion.

Quantitative Data: Solubilization Method Comparison

Solubilization StrategyMax Achievable Concentration (Est.)Cellular Toxicity RiskBest Application PhaseKey Mechanism
Direct Aqueous Dilution < 10 µMLowNone (Not Recommended)N/A
1% DMSO / 0.1% Tween-80 50 - 100 µMModerateIn vitro cell-based assaysMicellar Encapsulation
20% HP-β-CD Complexation 1 - 5 mMLowIn vitro / In vivo (IV/PO)Hydrophobic Cavity Inclusion
20% Nicotinamide > 5 mMLow to ModerateIn vivo oral dosing (PO) π−π Stacking / Lattice Disruption
SNEDDS / Nanoemulsion > 10 mMLow (Lipid-based)In vivo oral dosing (PO)Nanoscale Lipid Solvation

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex

Use this protocol to generate stable, co-solvent-free aqueous solutions for sensitive cellular assays or intravenous (IV) dosing.

  • Preparation of Host Solution: Dissolve 2.0 g of HP-β-CD in 8.0 mL of LC-MS grade water. Stir at 400 rpm until optically clear.

  • API Addition: Add Methyl 4-methoxy-5-nitronicotinate powder in 2 mg increments.

    • Causality: Incremental addition prevents the formation of large, unwettable aggregates, maximizing the surface area available for cyclodextrin interaction.

  • Energy Input: Sonicate the suspension in a bath sonicator for 30 minutes at 25°C.

    • Causality: Do not exceed 30°C. Inclusion complexation is generally an exothermic process; excessive heat shifts the thermodynamic equilibrium toward dissociation, causing the drug to crash out.

  • Equilibration: Shake the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet any uncomplexed API.

  • Self-Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the solubilized API concentration via HPLC-UV against a standard curve prepared in methanol. Additionally, run a UV-Vis scan (200-400 nm) to confirm the bathochromic shift indicative of successful cavity inclusion.

Protocol B: Hydrotropic Solubilization with Nicotinamide

Use this protocol to prepare high-concentration formulations for oral (PO) gavage in pharmacokinetic studies.

  • Hydrotrope Solution: Prepare a 20% (w/v) Nicotinamide solution in standard PBS (pH 7.4).

    • Causality: Nicotinamide acts as a hydrotrope, utilizing π−π stacking to disrupt the crystalline lattice of the lipophilic drug without relying on micelle formation, which can be disrupted upon gastrointestinal dilution [2].

  • API Saturation: Add an excess amount of Methyl 4-methoxy-5-nitronicotinate (e.g., 20 mg/mL) to the hydrotrope solution.

  • Incubation: Stir continuously for 48 hours at 37°C (physiological temperature) to simulate in vivo conditions and maximize the hydrotropic interaction.

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes. The resulting supernatant contains the hydrotropically solubilized compound.

  • Self-Validation: Measure the optical density (OD) at 600 nm of the final supernatant. An OD600 < 0.05 confirms the absence of micro-precipitates, validating a true solution ready for dosing.

References

  • Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL:[Link]

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay Source: PMC (PubMed Central) URL:[Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL:[Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI URL:[Link]

  • Strategies to improve solubility and bioavailability of lipophilic drugs. Source: ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 4-methoxy-5-nitronicotinate and Methyl 4-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal and process chemistry, substituted nitropyridines are indispensable building blocks. Their unique electron...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and process chemistry, substituted nitropyridines are indispensable building blocks. Their unique electronic properties render them versatile intermediates for the synthesis of a wide array of more complex molecular architectures. Among these, methyl 4-methoxy-5-nitronicotinate and methyl 4-chloro-5-nitronicotinate are of significant interest. Both molecules share a common scaffold: a pyridine ring activated by an electron-withdrawing nitro group at the 5-position and a methyl ester at the 3-position. The key difference lies in the substituent at the 4-position—a methoxy group versus a chloro group. This seemingly subtle variation has profound implications for the reactivity of the molecule, particularly in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of such heterocyclic systems.

This guide provides an in-depth, objective comparison of the reactivity of these two compounds. By synthesizing established principles of physical organic chemistry with available data from analogous systems, we aim to provide a robust framework for researchers to make informed decisions in their synthetic endeavors.

Electronic Landscape: The Decisive Factor in Reactivity

The reactivity of these compounds is fundamentally governed by the electronic nature of the substituents on the pyridine ring. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, rendering the ring electron-deficient and thus susceptible to nucleophilic attack. The substituent at the 4-position, however, modulates this reactivity.

  • Methyl 4-chloro-5-nitronicotinate: The chloro group is an electron-withdrawing group through induction, further increasing the electrophilicity of the pyridine ring, especially at the carbon atom to which it is attached (C4)[1]. This enhanced electron deficiency makes it a prime substrate for nucleophilic attack.

  • Methyl 4-methoxy-5-nitronicotinate: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction but electron-donating by resonance[1]. In the context of nucleophilic aromatic substitution, where the stability of a negatively charged intermediate is paramount, the overall effect of the methoxy group is less activating compared to the chloro group.

This fundamental difference in the electronic perturbation of the pyridine ring by the chloro and methoxy substituents is the primary determinant of their differential reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between methyl 4-chloro-5-nitronicotinate and methyl 4-methoxy-5-nitronicotinate is observed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is the most prevalent pathway for the functionalization of such electron-deficient aromatic systems[2].

The generalized mechanism for the SNAr reaction is a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. The stability of this intermediate is a key factor in determining the reaction rate.

SNAr_Mechanism Reactants Substrate + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Products Product + Leaving Group Intermediate->Products Elimination

Caption: Generalized workflow for the SNAr mechanism.

Reactivity Comparison:

Based on the electronic effects discussed, methyl 4-chloro-5-nitronicotinate is significantly more reactive towards nucleophiles in SNAr reactions than methyl 4-methoxy-5-nitronicotinate . The chloro group is a better leaving group in this context and its electron-withdrawing nature provides greater stabilization to the negatively charged Meisenheimer intermediate.

FeatureMethyl 4-chloro-5-nitronicotinateMethyl 4-methoxy-5-nitronicotinate
Reactivity in SNAr HighLow
Electronic effect of C4 substituent Inductively electron-withdrawingInductively electron-withdrawing, but electron-donating by resonance
Leaving group ability in SNAr GoodPoor
Stability of Meisenheimer complex More stableLess stable
Experimental Protocol: Comparative SNAr with a Primary Amine

To empirically validate the predicted difference in reactivity, a comparative experiment can be designed. The following protocol outlines a general procedure for the reaction of both substrates with a primary amine, such as benzylamine.

Materials:

  • Methyl 4-chloro-5-nitronicotinate

  • Methyl 4-methoxy-5-nitronicotinate

  • Benzylamine

  • Anhydrous ethanol

  • Triethylamine

  • Standard glassware for reflux

  • TLC plates and developing chamber

Procedure:

  • In two separate round-bottom flasks, dissolve methyl 4-chloro-5-nitronicotinate (1.0 equiv.) and methyl 4-methoxy-5-nitronicotinate (1.0 equiv.) in anhydrous ethanol to a concentration of approximately 0.2 M.

  • To each flask, add benzylamine (1.1 equiv.) followed by triethylamine (1.2 equiv.).

  • Heat both reaction mixtures to reflux (approx. 78°C).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Record the time required for the complete consumption of the starting material in each case.

Expected Outcome:

The reaction with methyl 4-chloro-5-nitronicotinate is expected to proceed to completion significantly faster than the reaction with methyl 4-methoxy-5-nitronicotinate, providing a qualitative measure of their relative reactivities. For a quantitative comparison, the reactions can be monitored by HPLC or NMR to determine the reaction rates.

Other Potential Reactions and Reactivity Considerations

Beyond SNAr, the reactivity of these compounds in other transformations is also of interest.

Hydrolysis of the Ester Group

The methyl ester group in both compounds can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The electronic nature of the C4 substituent is expected to have a less pronounced effect on the rate of hydrolysis compared to SNAr. However, the more electron-withdrawing nature of the chloro-substituent might slightly increase the rate of basic hydrolysis by stabilizing the negative charge on the carboxylate intermediate.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceutical intermediates. A variety of reducing agents can be employed for this purpose, such as H₂/Pd/C, SnCl₂, or Fe/HCl[3][4]. The choice of reducing agent can be critical to avoid side reactions, such as reductive dechlorination in the case of methyl 4-chloro-5-nitronicotinate. Milder reducing agents or specific catalytic systems may be required to achieve chemoselective reduction of the nitro group while preserving the chloro substituent[4]. For methyl 4-methoxy-5-nitronicotinate, the methoxy group is generally stable under these reducing conditions.

Transformations cluster_chloro Methyl 4-chloro-5-nitronicotinate cluster_methoxy Methyl 4-methoxy-5-nitronicotinate Chloro_start Methyl 4-chloro-5-nitronicotinate Chloro_SNAr SNAr Product Chloro_start->Chloro_SNAr Nucleophile Chloro_hydrolysis 4-Chloro-5-nitro- nicotinic acid Chloro_start->Chloro_hydrolysis H₃O⁺ or OH⁻ Chloro_reduction Methyl 4-amino-6- chloronicotinate Chloro_start->Chloro_reduction [H] Methoxy_start Methyl 4-methoxy-5-nitronicotinate Methoxy_SNAr SNAr Product (slower) Methoxy_start->Methoxy_SNAr Nucleophile Methoxy_hydrolysis 4-Methoxy-5-nitro- nicotinic acid Methoxy_start->Methoxy_hydrolysis H₃O⁺ or OH⁻ Methoxy_reduction Methyl 4-amino-6- methoxynicotinate Methoxy_start->Methoxy_reduction [H]

Caption: Potential reaction pathways for the two compounds.

Synthesis of Starting Materials

The accessibility of the starting materials is a crucial consideration in any synthetic campaign.

  • Methyl 4-chloro-5-nitronicotinate: This compound is often synthesized from commercially available precursors such as 4-hydroxynicotinic acid. A common route involves nitration followed by chlorination and esterification.

  • Methyl 4-methoxy-5-nitronicotinate: The synthesis of this compound can also start from 4-hydroxynicotinic acid, with a key step being the methylation of the hydroxyl group, followed by nitration and esterification. Alternatively, it can be prepared from the corresponding chloro-derivative via nucleophilic substitution with methoxide.

Illustrative Synthesis Protocol: Methyl 6-chloro-5-nitronicotinate

Materials:

  • 5-Nitro-6-hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equiv.) in SOCl₂ (4.7 equiv.), add DMF (0.15 equiv.).

  • Heat the reaction mixture to reflux for 8 hours.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in CH₂Cl₂ and cool to -40°C.

  • Slowly add methanol (1.4 equiv.) while maintaining the temperature below -30°C.

  • Add aqueous NaHCO₃ solution (1 equiv.) and allow the mixture to warm to room temperature.

  • Separate the organic phase, concentrate under vacuum, and purify the crude product by crystallization from ethanol.

Conclusion

The comparison between methyl 4-methoxy-5-nitronicotinate and methyl 4-chloro-5-nitronicotinate offers a clear illustration of how a single substituent can dramatically influence the reactivity of a complex organic molecule. For researchers engaged in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical sectors, a thorough understanding of these structure-reactivity relationships is paramount.

Key Takeaways:

  • SNAr Reactivity: Methyl 4-chloro-5-nitronicotinate is the more reactive substrate for nucleophilic aromatic substitution due to the superior leaving group ability and stronger inductive electron-withdrawing effect of the chloro group.

  • Synthetic Strategy: The choice between these two building blocks will depend on the desired synthetic outcome. The chloro-derivative is ideal for introducing a wide range of nucleophiles at the 4-position, while the methoxy-derivative may be preferred when the 4-position needs to be unreactive towards nucleophiles.

  • Further Transformations: Both compounds offer handles for further functionalization through hydrolysis of the ester and reduction of the nitro group, with potential for chemoselectivity challenges in the case of the chloro-substituted analog.

By leveraging the principles and data outlined in this guide, scientists can more effectively design and execute synthetic routes that rely on these valuable nitropyridine intermediates.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
  • Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses.
  • Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • Gisbert, M., et al. (n.d.). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry.
  • BenchChem. (n.d.). Synthesis of Methyl 5-methoxypent-4-enoate: A Detailed Experimental Protocol. BenchChem.
  • Powers, D. C., et al. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
  • Leontyev, A. V., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
  • Schenk, B., et al. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology.
  • BenchChem. (2025).
  • Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 363-371.
  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Sample, H., et al. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry.
  • Smith, A. M. R., et al. (n.d.).
  • He, J., et al. (2024).
  • Langer, V., et al. (2005).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • National Center for Biotechnology Information. (2026, January 19).
  • Powers, D. C., et al. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Smith, A. M. R., et al. (n.d.).
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
  • Singh, L., et al. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Anashkin, S. V., et al. (2022). A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. Molecules, 27(24), 8721.
  • Lipshutz, B. H., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • Doss, R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (ortho-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899.
  • Yoneda, Y., et al. (2023).
  • SynQuest Laboratories, Inc. (2016, August 12).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Analysis of Methyl 4-methoxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. M...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-methoxy-5-nitronicotinate, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of functional groups. Understanding its behavior under mass spectrometric analysis, particularly through electron ionization (EI), is crucial for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 4-methoxy-5-nitronicotinate.

This document moves beyond a simple recitation of fragmentation data. It offers a comparative analysis against alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). By examining the strengths and limitations of each method, this guide equips researchers with the rationale to select the most appropriate analytical strategy for their specific needs. Detailed experimental protocols and visual representations of the fragmentation pathways and analytical workflows are provided to ensure the practical applicability of the information presented.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This "fingerprint" of fragment ions is invaluable for structural elucidation. The process begins with the volatilized analyte entering the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV).[1] This interaction ejects an electron from the molecule, forming a radical cation (M•+), also known as the molecular ion. The molecular ion, being in a high-energy state, undergoes a series of unimolecular decompositions, breaking into smaller charged fragments and neutral species. Only the charged fragments are detected by the mass analyzer.

The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses, with cleavages often occurring at bonds adjacent to heteroatoms, aromatic rings, and functional groups.

Predicted Fragmentation Pattern of Methyl 4-methoxy-5-nitronicotinate

The fragmentation of Methyl 4-methoxy-5-nitronicotinate (Molecular Weight: 212.15 g/mol ) under EI-MS is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the methyl nicotinate core, the methoxy group, and the nitro group.

Key Fragmentation Pathways:
  • Loss of the Methoxy Radical from the Ester (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 u). This would lead to the formation of a stable acylium ion.

  • Loss of the Nitro Group (•NO₂): Aromatic nitro compounds readily undergo the loss of the nitro group (•NO₂, 46 u). This fragmentation is a hallmark of this class of compounds.

  • Loss of Nitric Oxide (NO): Subsequent to or in competition with the loss of •NO₂, the expulsion of a neutral nitric oxide molecule (NO, 30 u) can occur.

  • Loss of a Methyl Radical from the Methoxy Group (•CH₃): The methoxy substituent can undergo cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 u).

  • Ring Cleavage: Following the initial losses of substituents, the pyridine ring itself can undergo fragmentation, leading to a complex series of lower mass ions.

Proposed Fragmentation Scheme:

fragmentation_pathway M Methyl 4-methoxy-5-nitronicotinate (M•+, m/z 212) F1 [M - •OCH₃]⁺ (m/z 181) M->F1 - •OCH₃ F2 [M - •NO₂]⁺ (m/z 166) M->F2 - •NO₂ F3 [M - •CH₃]⁺ (m/z 197) M->F3 - •CH₃ F4 [M - •OCH₃ - NO]⁺ (m/z 151) F1->F4 - NO F5 [M - •NO₂ - CO]⁺ (m/z 138) F2->F5 - CO gcms_workflow cluster_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Conditions cluster_analysis Data Analysis dissolve Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) dilute Dilute to an appropriate concentration (e.g., 1-10 µg/mL) dissolve->dilute column Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent dissolve->column carrier Carrier Gas: Helium at 1 mL/min column->carrier inlet Inlet: Split/Splitless, 250 °C carrier->inlet oven Oven Program: Initial: 100 °C (2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) inlet->oven ionization Ionization: Electron Ionization (EI) oven->ionization energy Electron Energy: 70 eV ionization->energy source_temp Ion Source Temperature: 230 °C energy->source_temp mass_range Mass Range: m/z 40-350 source_temp->mass_range identify_mw Identify Molecular Ion Peak mass_range->identify_mw analyze_fragments Analyze Fragmentation Pattern identify_mw->analyze_fragments library_search Compare with Spectral Libraries analyze_fragments->library_search hplc_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Conditions cluster_analysis Data Analysis stock Prepare a stock solution of the analyte in mobile phase (e.g., 1 mg/mL) standards Create a series of calibration standards by diluting the stock solution stock->standards sample Dissolve and dilute the sample in the mobile phase to fall within the calibration range stock->sample column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) standards->column sample->column mobile_phase Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid column->mobile_phase flow_rate Flow Rate: 1.0 mL/min mobile_phase->flow_rate column_temp Column Temperature: 30 °C flow_rate->column_temp injection_vol Injection Volume: 10 µL column_temp->injection_vol detector Detector: UV at 265 nm injection_vol->detector calibration Generate a calibration curve from the standard injections detector->calibration quantify Quantify the analyte in the sample based on the calibration curve calibration->quantify

Sources

Validation

A Comparative Guide to the Validation of GC-MS Protocols for Detecting Residual Solvents in Methyl 4-methoxy-5-nitronicotinate

Introduction In the synthesis of active pharmaceutical ingredients (APIs), the control of residual solvents is not merely a matter of good manufacturing practice (GMP); it is a critical safety and quality requirement man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the control of residual solvents is not merely a matter of good manufacturing practice (GMP); it is a critical safety and quality requirement mandated by global regulatory bodies.[1][2][3] Organic volatile impurities, or residual solvents, are remnants from the manufacturing process that provide no therapeutic benefit and can pose a toxicological risk to patients.[4][5] For a pharmaceutical intermediate such as Methyl 4-methoxy-5-nitronicotinate, ensuring the effective removal of these solvents is paramount to the quality and safety of the final API.

This guide provides a comprehensive comparison of two primary Gas Chromatography-Mass Spectrometry (GC-MS) sample introduction techniques—Static Headspace (HS) and Direct Liquid Injection (DI)—for the detection and quantification of residual solvents. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide comparative data to aid researchers, scientists, and drug development professionals in making informed methodological decisions.

The Regulatory Landscape: ICH Q3C and USP <467>

The foundation for residual solvent analysis is built upon the ICH Q3C guidelines and the United States Pharmacopeia (USP) General Chapter <467>.[6] These documents classify solvents into three main categories based on their toxicity and risk to human health:

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride).[7][8] Their use should be prevented, but if unavoidable, they must be strictly limited.[2]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities (e.g., Acetonitrile, Toluene, Methanol).[4][7] Their levels are restricted by their Permitted Daily Exposure (PDE).

  • Class 3: Solvents with low toxic potential. These are considered less toxic and pose a lower risk to human health (e.g., Acetone, Ethanol, 2-Propanol).[7] A general limit of 5000 ppm (0.5%) is typically applied unless otherwise justified.[2][9]

A validated analytical method is required to prove that a given procedure can reliably quantify these solvents at or below their specified limits.

Potential Residual Solvents in Methyl 4-methoxy-5-nitronicotinate Synthesis

The selection of a validation strategy begins with identifying potential solvents used in the synthesis of the target molecule. Based on common synthetic routes for related nitroaromatic esters, the following solvents are plausible candidates for monitoring:

Solvent NameClass (ICH Q3C)Common Use in Synthesis
TolueneClass 2Reaction solvent
MethanolClass 2Reagent, reaction/recrystallization solvent
EthanolClass 3Recrystallization/washing solvent
AcetoneClass 3Washing/drying solvent
Ethyl AcetateClass 3Extraction/reaction solvent
DichloromethaneClass 2Extraction/reaction solvent
N,N-Dimethylformamide (DMF)Class 2High-boiling reaction solvent

Core Methodological Comparison: Headspace vs. Direct Injection GC-MS

The choice of sample introduction is the most critical decision in developing a robust GC-MS method for residual solvents. It directly impacts sensitivity, selectivity, and the longevity of the instrument.

Static Headspace (HS) GC-MS

Static headspace is the preferred and most widely used technique for residual solvents, as referenced in USP <467>.[10][11] The principle relies on thermodynamics: the solid or liquid sample is placed in a sealed vial and heated, allowing volatile analytes to partition between the sample matrix and the gas phase (headspace) above it.[10][12][13] Once equilibrium is reached, a portion of the headspace gas is injected into the GC system.

Causality Behind Choosing HS-GC-MS: This technique is chosen to isolate volatile target analytes from the non-volatile sample matrix. By injecting only the gas phase, the complex and potentially "dirty" matrix of the API intermediate never enters the GC inlet or column.[10] This prevents contamination, minimizes instrument downtime for maintenance, and results in cleaner chromatograms with more stable baselines.[14] The heating and equilibration step also serves as a pre-concentration technique for highly volatile compounds, enhancing sensitivity for Class 1 and many Class 2 solvents.[10]

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Weigh Sample in Vial Diluent Add Diluent (e.g., DMSO) Sample->Diluent Seal Crimp & Seal Vial Diluent->Seal Autosampler Headspace Autosampler (Heat & Equilibrate) Seal->Autosampler Injection Inject Headspace Gas Autosampler->Injection GC GC Separation (Column) Injection->GC MS MS Detection (Mass Analyzer) GC->MS Data Data Acquisition & Analysis MS->Data

HS-GC-MS Experimental Workflow
Direct Liquid Injection (DI) GC-MS

Direct injection is a more traditional technique where a small volume of the sample, dissolved in a suitable solvent, is injected directly into the heated GC inlet.[10] The entire sample is vaporized and transferred to the column.

Causality Behind Choosing DI-GC-MS: While less common for routine residual solvent analysis, direct injection is essential for semi-volatile and high-boiling point solvents that are not amenable to headspace analysis.[10][15] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethylene glycol have low volatility, and achieving sufficient partitioning into the headspace would require excessively high temperatures that could degrade the sample.[10][16] Direct injection offers better sensitivity for these specific compounds.[16] However, this comes at the cost of introducing the entire sample matrix into the system, which can lead to inlet and column contamination over time.[10]

DI_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis DI-GC-MS Analysis Sample Weigh Sample Diluent Dissolve in Solvent Sample->Diluent Filter Filter Solution (Optional) Diluent->Filter Vial Transfer to Autosampler Vial Filter->Vial Autosampler Liquid Autosampler Vial->Autosampler Injection Inject Liquid Sample (Heated Inlet) Autosampler->Injection GC GC Separation (Column) Injection->GC MS MS Detection (Mass Analyzer) GC->MS Data Data Acquisition & Analysis MS->Data

Direct Injection GC-MS Experimental Workflow

Protocol Validation: An ICH Q2(R1) Framework

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17][18] The following parameters must be assessed.

Validation Parameters & Experimental Design
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the target solvent, free from interference from the diluent or sample matrix.[17]Analyze blank diluent, and un-spiked sample solution. Compare chromatograms to a spiked standard solution to confirm peak identity and absence of co-elution at the specified retention times.No significant interfering peaks at the retention time of the target analytes.
Linearity To demonstrate a proportional relationship between analyte concentration and the MS signal over a defined range.[5]Prepare and analyze a series of at least five standard concentrations, typically from the LOQ to 120% or 150% of the specification limit.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy To determine the closeness of the measured value to the true value.[17][19]Analyze the sample matrix spiked with known amounts of solvents at three concentration levels (e.g., 80%, 100%, 120% of the limit), in triplicate. Calculate the percent recovery.Mean recovery should be within 80-120% for each level.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[17]Repeatability: Analyze six independent sample preparations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 15%.
LOD & LOQ To establish the lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.Determine based on signal-to-noise ratio (S/N). LOD is typically where S/N ≥ 3; LOQ is where S/N ≥ 10. Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable accuracy and precision.S/N ratio criteria met. Precision (%RSD) at the LOQ should be ≤ 20%.
Range The concentration interval where the method is linear, accurate, and precise.[17][18]Derived from the linearity, accuracy, and precision data.The validated range must encompass the expected concentrations and specification limits of the residual solvents.
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in method parameters.[5][18]For HS-GC-MS: Vary headspace temperature (±5°C) and equilibration time (±5 min). For both: Vary GC oven ramp rate (±10%) and carrier gas flow rate (±10%).The system suitability parameters (e.g., resolution, peak shape) should remain within acceptable limits, and the results should not be significantly impacted.

Detailed Experimental Protocols

Protocol 1: Static Headspace (HS) GC-MS Method
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Methyl 4-methoxy-5-nitronicotinate into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO).

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

    • Vortex briefly to mix.

  • Standard Preparation:

    • Prepare a stock standard containing all potential solvents at a known concentration in DMSO.

    • Create a working standard at the 100% limit concentration (as per ICH guidelines) by diluting the stock standard in DMSO. Prepare this in a sealed headspace vial.

  • HS-GC-MS Parameters:

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Equilibration Time: 20 minutes

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)

      • Inlet Temperature: 220°C (Split mode, 10:1)

      • Carrier Gas: Helium, constant flow at 1.5 mL/min

      • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Mass Spectrometer:

      • Mode: Electron Ionization (EI)

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Acquisition: Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Direct Liquid Injection (DI) GC-MS Method (for High-Boiling Solvents like DMF)
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of Methyl 4-methoxy-5-nitronicotinate into a volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the analyte is soluble but that does not interfere with the analysis (e.g., Methanol or Acetone).

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Standard Preparation:

    • Prepare a stock standard of DMF in the same diluent.

    • Create a working standard at the 100% limit concentration (880 ppm for DMF).

  • DI-GC-MS Parameters:

    • Gas Chromatograph:

      • Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Inlet Temperature: 240°C (Split mode, 20:1)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program: 60°C (hold 2 min), ramp to 220°C at 20°C/min, hold 5 min.

    • Mass Spectrometer:

      • Parameters as described in the HS-GC-MS method, using SIM mode for the target ions of DMF (e.g., m/z 73, 44).

Comparative Validation Data Summary (Hypothetical)

The following table summarizes expected validation outcomes, illustrating the strengths of each technique.

ParameterHeadspace GC-MS (for Toluene)Direct Injection GC-MS (for DMF)Justification
Linearity (r²) > 0.998> 0.995Both methods can achieve excellent linearity.
LOQ ~1 ppm~20 ppmHS provides superior sensitivity for volatile solvents due to the pre-concentration effect.
Accuracy (% Recovery) 95-105%90-110%HS is often more accurate due to the elimination of matrix effects.
Precision (%RSD) < 5%< 10%The automated nature of HS leads to higher precision. DI can be affected by inlet discrimination and matrix build-up.
Method Robustness HighModerateHS methods are generally more robust as the analytical column is protected from non-volatile residues.

Conclusion and Recommendations

For the comprehensive analysis of residual solvents in Methyl 4-methoxy-5-nitronicotinate, a validated Static Headspace GC-MS (HS-GC-MS) method should be the primary choice. It offers superior sensitivity for volatile Class 1 and Class 2 solvents, minimizes matrix interference, protects the instrument, and aligns with the principles outlined in USP <467>.[10][11][14] This approach provides a robust and reliable system for routine quality control.

However, a self-validating system requires acknowledging the limitations of any single technique. If high-boiling solvents such as DMF are used in the synthesis, a complementary Direct Injection GC-MS (DI-GC-MS) method must be developed and validated.[10][19] While it requires more diligent instrument maintenance, it is the only reliable way to quantify non-volatile residues accurately.

By employing a dual-methodology approach when necessary, and validating each according to ICH Q2(R1) guidelines, drug development professionals can ensure full compliance and confidently characterize the residual solvent profile of their intermediates, safeguarding the quality and safety of the final pharmaceutical product.

References

  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS.
  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • J&K Scientific. (2026, March 12). Headspace vs Direct Injection GC: Key Differences for Pharma QC.
  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS.
  • Alwsci. (2024, December 26). What Is The Difference Between Headspace And Direct Injection?.
  • ResolveMass Laboratories Inc. (2025, August 15). Top 5 Residual Solvent Testing Methods.
  • USP-NF. 〈467〉 RESIDUAL SOLVENTS.
  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Agilent. (2018, March 9). USP<467> residual solvents.
  • PubMed. (2004, June 5). Measuring residual solvents in pharmaceutical samples using fast gas chromatography techniques.
  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
  • Macedonian Pharmaceutical Bulletin. Development and validation of GC/MS method for determination of residual ethanol in Cannabis extract.
  • Grodowska, K., & Parczewski, A. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • Persee. (2025, September 4). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?.
  • Thermo Fisher Scientific - TW. Residual Solvent Analysis Information.
  • International Journal of Pharmacy and Technology. (2013, March 15). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances.
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know.
  • PubMed. (2012, November 15). A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules.
  • ResearchGate. (2023, October 29). validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api).
  • LCGC International. (2025, June 23). A Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • ICH. (2005, November). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Acta Poloniae Pharmaceutica. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
  • European Pharmacopoeia. (2024, April 2). 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS.
  • Chromtech. Residual Solvent Analysis.
  • ResearchGate. (2016, March 3). Determination of Residual Solvents In Bulk Drug and Formulations.
  • Bristol-Myers Squibb. (2006, September 5). USP <467> Residual Solvents.
  • Google Patents. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-methoxy-5-nitronicotinate

Advanced Safety and Operational Protocol: Handling Methyl 4-methoxy-5-nitronicotinate Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) is a highly functionalized pyridine derivative critical to modern organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling Methyl 4-methoxy-5-nitronicotinate

Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) is a highly functionalized pyridine derivative critical to modern organic synthesis and drug discovery[1]. However, the exact structural features that make it a valuable electrophilic building block—an electron-deficient pyridine ring substituted with a nitro group and an ester—also impart significant toxicological and reactive hazards.

As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides a mechanistic understanding of the chemical's hazards and establishes a self-validating operational workflow to ensure absolute safety during handling, synthesis, and disposal.

Mechanistic Hazard Assessment (The "Why")

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular causality of the hazards:

  • Electrophilic Reactivity (SNAr & Hydrolysis): The electron-withdrawing 5-nitro group and the basic pyridine nitrogen severely deplete electron density at the 4-position. This makes the 4-methoxy group highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Exposure to ambient moisture or biological nucleophiles (such as sulfhydryl groups in skin proteins) can trigger rapid degradation or localized tissue damage.

  • Systemic Toxicity (Methemoglobinemia): Like many nitroaromatics and primary aromatic amines, systemic absorption of this compound poses a severe risk of methemoglobinemia[2][3]. Upon entering the bloodstream, the nitro group undergoes enzymatic reduction. The resulting arylhydroxylamine and arylnitroso intermediates co-oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[3]. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal respiratory depression[4].

ToxPathway Exposure Dermal/Inhalation Exposure to Nitroaromatic Absorption Systemic Absorption into Bloodstream Exposure->Absorption Oxidation Oxidation of Hemoglobin (Fe2+ -> Fe3+) Absorption->Oxidation MetHb Methemoglobinemia (Reduced O2 Transport) Oxidation->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Fig 1. Mechanistic pathway of nitroaromatic-induced methemoglobinemia and tissue hypoxia.

Quantitative PPE Matrix

Based on the lipophilicity and reactivity profile of Methyl 4-methoxy-5-nitronicotinate, standard laboratory attire is insufficient. The following table summarizes the quantitative thresholds and the exact PPE required to mitigate these specific mechanistic risks.

Hazard ParameterSpecification / ThresholdRequired PPE / Engineering ControlCausality / Rationale
Vapor/Dust Inhalation High risk of aerosolizationFume hood (Face velocity 80-100 fpm)Prevents inhalation of highly polarized, static-prone particulates[5].
Dermal Absorption Rate High (Lipophilic nitroaromatic)Double Nitrile (≥0.11 mm) or Butyl RubberLipid solubility allows rapid transdermal penetration into the bloodstream[2].
Ocular Irritation Severe (Pyridine ring basicity)Tight-fitting chemical goggles + Face ShieldPrevents severe corneal damage driven by the basic nitrogen lone pair.
Methemoglobin Threshold >10-15% conversion causes hypoxiaSystemic isolation (Full PPE + Lab Coat)Nitro group reduction co-oxidizes Fe2+ to Fe3+ in hemoglobin.

Self-Validating Operational Workflow

Handling this compound requires a self-validating system—meaning every step has a built-in physical or visual check to confirm safety before proceeding.

Workflow Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing: Use Anti-Static Spatula PPE->Weigh Transfer Transfer to Reaction Vessel (Seal immediately) Weigh->Transfer Decon Decontaminate Surfaces (10% Bleach / Water) Transfer->Decon

Fig 2. Self-validating operational workflow for handling nitroaromatic pyridine derivatives.

Step-by-Step Methodology:

  • Pre-Operation Flow Verification: Before opening the reagent bottle, verify the fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; it must pull inward steadily without fluttering erratically.

  • Static Elimination: Nitroaromatic powders can carry static charges, leading to aerosolization upon opening[6]. Wipe the exterior of the reagent bottle and your gloved hands with a damp, lint-free cloth or use an anti-static zero-ion gun.

  • Weighing Protocol:

    • Place a conductive weighing boat on the analytical balance inside the fume hood.

    • Tare the balance.

    • Use a grounded, anti-static stainless-steel spatula to transfer the solid.

    • Causality: Plastic spatulas generate static electricity, which repels the highly polarized nitroaromatic crystals, causing them to become airborne and drastically increasing inhalation risk.

  • Immediate Solvation/Sealing: Once weighed, immediately transfer the powder to the reaction vessel and seal it under an inert atmosphere (Argon or Nitrogen), or dissolve it directly in the target solvent (e.g., anhydrous DMF or DCM). This prevents ambient moisture from initiating unwanted ester hydrolysis or SNAr reactions.

  • Decontamination: Wipe down the balance and surrounding hood surface with a solution of 10% bleach, followed by ethanol. The oxidative bleach degrades residual nitroaromatic traces.

Spill Response and Waste Disposal

Nitroaromatic waste must never be mixed with incompatible streams (e.g., reducing agents, strong bases, or active metals) due to the risk of exothermic reduction or explosive decomposition[6].

Spill Response Protocol:

  • Isolate: Evacuate the immediate area and lower the fume hood sash.

  • Neutralize: Do NOT use water, as it may spread the lipophilic compound. Cover the solid spill with a damp, non-combustible absorbent (e.g., sand or vermiculite) to suppress dust.

  • Collect: Use a plastic scoop to transfer the absorbed mixture into a dedicated, sealable hazardous waste container.

  • Validate: Swab the spill area with a solvent like ethanol, and check the swab under a UV lamp (254 nm). Pyridine derivatives strongly quench UV fluorescence; a dark spot indicates residual contamination.

Waste Disposal Logic:

  • Solid Waste: Store in a clearly labeled, tightly sealed high-density polyethylene (HDPE) container. Label as "Hazardous Waste: Nitroaromatic Pyridine Derivative (Toxic/Irritant)."

  • Liquid Waste: Segregate from heavy metals and reducing agents. Ensure the pH of the aqueous waste is neutral (pH 6-8) before sealing. Highly basic conditions will hydrolyze the ester and methoxy groups, potentially generating gas and causing pressure buildup. Dispose of all chemical waste in strict accordance with Chapter 8 of Prudent Practices in the Laboratory[5][7].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / Organic Syntheses. [Link]

  • Chapter 28: Explosives and Propellants (Nitroaromatic Toxicity & Methemoglobinemia). US Government Publishing. [Link]

  • Management of Time Sensitive Chemicals. Marshall University Environmental Health and Safety. [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) / US EPA. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety (2024). [Link]

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines. Chemical Research in Toxicology (ACS Publications). [Link]

Sources

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